6-(4-Hydroxyphenyl)picolinaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
6-(4-hydroxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-10-2-1-3-12(13-10)9-4-6-11(15)7-5-9/h1-8,15H |
InChI Key |
UWNYNZXLBDVMOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)O)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Synthesis Guide: 6-(4-Hydroxyphenyl)picolinaldehyde
CAS Number: 1367126-27-9 Molecular Formula: C₁₂H₉NO₂ Molecular Weight: 199.21 g/mol Target Class: Biaryl Pyridine Ligand / PROTAC Intermediate
Executive Technical Summary
This guide details the synthesis of 6-(4-hydroxyphenyl)picolinaldehyde , a critical biaryl pyridine intermediate often utilized in the development of kinase inhibitors, metal-coordination ligands, and PROTAC linkers.
The structural core consists of a 2,6-disubstituted pyridine ring. The primary synthetic challenge lies in installing the electron-rich phenol moiety while preserving the electrophilic aldehyde group, which is susceptible to side reactions (e.g., Cannizzaro disproportionation or aldol condensation) under the basic conditions required for cross-coupling.
This guide presents three validated pathways, ranked by operational efficiency and scalability:
-
Direct Suzuki-Miyaura Coupling: The most atom-economic route, utilizing modern catalyst systems to tolerate the free aldehyde.
-
Acetal Protection Strategy: A high-fidelity route for large-scale manufacturing to prevent aldehyde degradation.
-
Methyl Oxidation Route: A cost-effective approach starting from commodity chemicals (2-bromo-6-methylpyridine).
Retrosynthetic Analysis & Strategy
The synthesis is best approached via a C–C bond formation strategy using Palladium-catalyzed cross-coupling. The disconnection at the C6–Aryl bond reveals two primary synthons: an electrophilic pyridyl halide and a nucleophilic aryl boronic acid.
Figure 1: Retrosynthetic disconnection showing the primary Suzuki-Miyaura coupling strategy.
Pathway A: Direct Suzuki-Miyaura Coupling (Recommended)
Best for: Rapid prototyping, medicinal chemistry (mg to g scale). Key Advantage: Shortest step count (1 step).
This protocol utilizes Pd(dppf)Cl₂ , a ferrocenyl palladium catalyst known for its stability and ability to prevent chelation-induced catalyst poisoning by the pyridine nitrogen.
Reagents & Materials
| Reagent | Equiv.[1][2] | Role |
| 6-Bromopicolinaldehyde | 1.0 | Electrophile |
| 4-Hydroxyphenylboronic acid | 1.1 - 1.2 | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 - 0.05 | Catalyst |
| Na₂CO₃ (2M aq) | 2.5 - 3.0 | Base |
| 1,4-Dioxane | Solvent | Main Solvent |
Step-by-Step Protocol
-
Inerting: Charge a round-bottom flask with 6-bromopicolinaldehyde (1.0 equiv), 4-hydroxyphenylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (3 mol%). Seal and purge with Argon/Nitrogen for 15 minutes. Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid.
-
Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M) and degassed 2M Na₂CO₃ solution (3:1 v/v ratio of Dioxane:Water).
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1) or LC-MS.
-
Checkpoint: The aldehyde proton signal (~10.0 ppm) should remain distinct in NMR if aliquots are taken.
-
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).
-
Acidification (Critical): The aqueous phase may contain the deprotonated phenolate. Carefully adjust the pH of the aqueous layer to ~6-7 with 1M HCl and extract again to ensure full recovery of the phenol product.
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 10% -> 40% EtOAc in Hexanes).
Troubleshooting & Optimization
-
Issue: Low yield due to aldehyde degradation.
-
Solution: Switch base to K₃PO₄ (milder) or use DME/Water as the solvent system.
Pathway B: Acetal Protection Strategy (High Fidelity)
Best for: Scale-up (>10g), GMP synthesis. Key Advantage: Protects the aldehyde from base-catalyzed side reactions.
Figure 2: Three-step workflow ensuring aldehyde stability during the basic coupling step.
Protocol Summary
-
Protection: Reflux 6-bromopicolinaldehyde with ethylene glycol (2.0 equiv) and p-Toluenesulfonic acid (pTSA, 0.1 equiv) in Toluene using a Dean-Stark trap to remove water. Yields the acetal.
-
Coupling: Perform Suzuki coupling on the acetal intermediate using the conditions described in Pathway A. The acetal is robust against the basic carbonate solution.
-
Deprotection: Treat the purified biaryl acetal with 1M HCl in THF/Water (1:1) at RT for 2 hours. Neutralize and extract.[2]
Pathway C: Methyl Oxidation (Cost-Effective)
Best for: Low-cost manufacturing where raw material cost is the primary driver. Starting Material: 2-Bromo-6-methylpyridine (Commodity chemical).
Mechanistic Flow[2][3][4]
-
Suzuki Coupling First: Couple 2-bromo-6-methylpyridine with 4-hydroxyphenylboronic acid to form 2-(4-hydroxyphenyl)-6-methylpyridine .
-
Note: The phenol -OH must likely be protected (e.g., as a methyl ether or TBDMS ether) before oxidation to prevent over-oxidation or polymerization.
-
-
SeO₂ Oxidation:
-
Alternative (N-Oxide Rearrangement):
-
Oxidize pyridine nitrogen with mCPBA to N-oxide.
-
Rearrange with Acetic Anhydride (Boekelheide reaction) to the acetate.
-
Hydrolyze and oxidize the resulting alcohol to the aldehyde.
-
Warning: SeO₂ residues are toxic and difficult to remove. This route is less preferred for pharmaceutical intermediates unless rigorous metal scavenging is employed.
Analytical Characterization Data (Expected)
| Technique | Expected Signal / Characteristic |
| ¹H NMR (DMSO-d₆) | Aldehyde (-CHO): Singlet at ~10.0–10.1 ppm.Phenol (-OH): Broad singlet at ~9.8 ppm (exchangeable).Pyridine Ring: Three aromatic protons (dd/t patterns) between 7.8–8.2 ppm.Phenyl Ring: AA'BB' system (two doublets) at ~6.9 and ~8.1 ppm. |
| MS (ESI+) | [M+H]⁺: 200.07 m/z. |
| IR Spectroscopy | C=O Stretch: Strong band at ~1700–1710 cm⁻¹.O-H Stretch: Broad band at 3200–3400 cm⁻¹. |
Critical Control Points & Safety
Impurity Management
-
Protodeboronation: Boronic acids can lose the boron group before coupling. Mitigation: Avoid prolonged heating; add boronic acid in slight excess (1.2 equiv).[2]
-
Palladium Scavenging: For pharmaceutical use, residual Pd must be <10 ppm. Use functionalized silica scavengers (e.g., Thiol-silica) during the filtration step.
Safety Hazards
-
6-Bromopicolinaldehyde: Skin irritant and potential sensitizer.
-
Palladium Catalysts: Sensitizers. Handle in a fume hood.
-
Selenium Dioxide (Route C): Highly toxic and teratogenic. Avoid if possible.
References
-
Suzuki-Miyaura Coupling Fundamentals
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Synthesis of Pyridine Aldehydes (Oxidation Methods)
-
Black, G., et al. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry, 14(1), 14-21. Link
-
-
Commercial Availability & CAS Verification
-
BLD Pharm. (n.d.). 6-(4-Hydroxyphenyl)picolinaldehyde Product Page. Link
-
-
Suzuki Coupling on Halo-Pyridines (Methodology)
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
-
Related Kinase Inhibitor Scaffolds
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. WO2013060636A1 - 6-(4-hydroxy-phenyl)-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors - Google Patents [patents.google.com]
Structural Dynamics of Hydroxyphenyl-Substituted Picolinaldehydes: A Crystallographic Guide
Executive Summary The integration of hydroxyphenyl moieties into the picolinaldehyde (2-formylpyridine) scaffold creates a privileged class of N,O-donor ligands essential for coordination chemistry and fragment-based drug discovery (FBDD). The defining structural feature of 6-(2-hydroxyphenyl)picolinaldehyde and its analogues is the formation of a robust intramolecular hydrogen bond (O-H···N) between the phenolic hydroxyl and the pyridine nitrogen. This interaction effectively "locks" the biaryl system into a planar conformation, significantly influencing solubility, membrane permeability, and crystal packing efficiency. This guide provides a rigorous technical framework for the synthesis, crystallization, and structural analysis of these compounds, emphasizing the causal link between synthetic purity and crystallographic fidelity.
Molecular Architecture & Synthetic Pathways[1]
The Biaryl Core Construction
The synthesis of hydroxyphenyl-substituted picolinaldehydes relies on establishing a carbon-carbon bond between the electron-deficient pyridine ring and the electron-rich phenol. The Suzuki-Miyaura cross-coupling is the industry standard due to its tolerance of the aldehyde functional group, provided mild bases are employed to prevent Cannizzaro disproportionation or aldol condensation side reactions.
Critical Causality: The choice of catalyst and base directly impacts the formation of the "locked" planar conformer versus twisted byproducts. High-purity precursors are required to avoid palladium black contamination, which acts as a nucleation poison during crystallization.
Synthetic Workflow (DOT Visualization)
The following workflow outlines the optimized path from halogenated precursors to the crystalline aldehyde.
Crystallographic Protocols
Solvent Selection Strategy
These molecules exhibit "schizophrenic" solubility—the pyridine core is polar, while the intramolecular H-bond lipophilizes the molecule by masking the donor/acceptor sites.
-
Primary Solvent: Dichloromethane (DCM) or Chloroform (solubilizes the planar, lipophilic form).
-
Anti-Solvent: Ethanol or Hexane (induces aggregation).
Protocol: Binary Solvent Diffusion
-
Dissolve 50 mg of purified aldehyde in 2 mL of DCM.
-
Filter through a 0.45 µm PTFE syringe filter into a narrow glass vial (inner vial).
-
Place the inner vial uncapped into a larger jar containing 10 mL of Ethanol (outer vial).
-
Seal the outer jar. Vapor diffusion of EtOH into DCM will occur over 48–72 hours.
-
Validation: Harvest crystals only when they exhibit defined edges; amorphous precipitates indicate rapid diffusion (reduce temperature to 4°C).
The "Seeding" Technique for Tautomers
If the keto-enol tautomerism inhibits nucleation, "seeding" with an isostructural crystal (e.g., a related Schiff base) can bypass the kinetic barrier. This is often necessary for 6-substituted derivatives where steric clash is minimal.
Structural Analysis: The "Conformational Lock"
Intramolecular Hydrogen Bonding (O-H···N)
The most critical structural metric is the distance between the phenolic oxygen and the pyridine nitrogen. In 6-(2-hydroxyphenyl)picolinaldehyde, this distance is typically 2.55–2.65 Å , indicative of a Resonance Assisted Hydrogen Bond (RAHB).
-
Mechanism: The proton is shared between the oxygen and nitrogen, creating a quasi-six-membered ring.
-
Consequence: This "lock" forces the two aromatic rings to be coplanar (dihedral angle < 5°). This planarity facilitates strong
- stacking in the crystal lattice, often leading to high melting points and low aqueous solubility.
Packing Logic (DOT Visualization)
Understanding the competition between the internal "lock" and external packing forces is vital for predicting solid-state behavior.
Data & Metrics
The following table summarizes typical bond parameters derived from X-ray diffraction data for this class of compounds. These values serve as a baseline for validating new crystal structures.
| Parameter | Atoms Involved | Typical Value (Å/°) | Structural Significance |
| H-Bond Length | O(Phenol)[1] ··· N(Pyridine) | 2.55 – 2.65 Å | Indicates strong intramolecular locking (RAHB). |
| Bond Length | C=O (Aldehyde) | 1.20 – 1.22 Å | Standard carbonyl; deviations suggest intermolecular H-bonding. |
| Bond Length | C–C (Biaryl Linker) | 1.46 – 1.48 Å | Shortening indicates conjugation between rings. |
| Torsion Angle | N–C–C–C (Biaryl Twist) | 0° – 5° | Near-zero value confirms planarity due to the "lock." |
| Centroid ··· Centroid | 3.6 – 3.8 Å | Distance between stacked biaryl planes in the lattice. |
Applications in Drug Design[2]
The structural insights gained from these crystals are directly translatable to medicinal chemistry:
-
Bioisosterism: The planar, H-bonded 2-hydroxyphenylpyridine motif mimics the purine core, making it a valuable scaffold for kinase inhibitors.
-
Permeability: The "masking" of polar groups (OH and N) via intramolecular bonding increases logP, enhancing passive diffusion across cell membranes [1].
-
Chelation: The pre-organized N,O-donor set reduces the entropy cost of metal binding, making these excellent chelators for metallo-enzyme inhibition.
References
-
Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments Source: Molecules (MDPI) URL:[Link]
-
Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates Source: Molbank (MDPI) URL:[Link]
-
Influence of intermolecular hydrogen bonds on the tautomerism of pyridine derivatives Source: Journal of the American Chemical Society (via NIH) URL:[Link]
-
Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one Source: Acta Crystallographica Section E (NIH PMC) URL:[Link]
Sources
The Chemical Chameleon: A Master Guide to Picolinaldehyde Reactivity in Drug Discovery
Executive Summary
2-Pyridinecarboxaldehyde (Picolinaldehyde, 2-PCA) is not merely a "nitrogenous benzaldehyde." It is a highly reactive, distinct electrophile whose behavior is governed by the "ortho-effect"—the proximal interaction between the carbonyl group and the pyridine nitrogen lone pair.
For drug development professionals, 2-PCA presents a dichotomy: it is an exceptional chelator and bioconjugation reagent, yet it suffers from storage instability and complex aqueous equilibria. This guide deconstructs these reactivity profiles, offering validated protocols for handling, synthesis, and therapeutic application.
The Ortho-Effect: Electronic & Steric Drivers
The reactivity of 2-PCA is defined by the electron-withdrawing nature of the pyridine ring, amplified by the position of the nitrogen atom relative to the aldehyde.
Dipole & Electrophilicity
Unlike benzaldehyde, where the phenyl ring is moderately electron-donating (via resonance), the pyridine ring in 2-PCA is electron-deficient. The nitrogen atom at the 2-position exerts a strong inductive effect ($ -I
Impact on Reactivity:
-
Nucleophilic Attack: The carbonyl carbon is far more susceptible to nucleophiles (water, amines) than benzaldehyde.
-
Acidity: The
-proton (though absent in the aldehyde itself, relevant in derivatives) and adjacent ring protons are more acidic.
The Chelation "Bite"
The spatial arrangement of the pyridine nitrogen and the carbonyl oxygen allows 2-PCA to act as a bidentate ligand even before reaction. Upon Schiff base formation, this capability is enhanced, forming stable 5-membered chelate rings with transition metals (Cu, Zn, Fe, Ni).
Aqueous Chemistry: The Gem-Diol Trap
One of the most common pitfalls in 2-PCA chemistry is ignoring its hydration equilibrium. In aqueous environments, 2-PCA does not exist primarily as a free aldehyde.
The Hydration Equilibrium
Due to the heightened electrophilicity described above, 2-PCA undergoes rapid, reversible hydration to form a geminal diol (hydrate).
Comparative Data: Hydration Constants (
| Compound | Dominant Species in Water | |
| Benzaldehyde | ~0.01 | Free Aldehyde |
| 2-Picolinaldehyde | ~1.3 - 1.5 | Gem-Diol (Hydrate) |
| Formaldehyde | ~2000 | Gem-Diol |
Note: Data approximates standard conditions (
Implications for Drug Screening: When using 2-PCA in aqueous biological assays (e.g., fragment-based screening), you are primarily screening the hydrate, not the aldehyde. This impacts binding kinetics and mechanism-of-action studies.
Bioconjugation: The Imidazolidinone Pathway[1]
A critical application of 2-PCA in modern drug discovery is the site-selective modification of protein N-termini.[1] Unlike standard amine labeling (which hits lysine residues randomly), 2-PCA derivatives can specifically target the N-terminal
Mechanism of Action
-
Imine Formation: The N-terminal amine attacks the 2-PCA aldehyde to form a reversible imine.
-
Cyclization: The pyridine nitrogen coordinates with the backbone amide nitrogen, facilitating an intramolecular attack.
-
Product: A stable imidazolidinone adduct is formed.
This reaction is "self-validating" because it requires the specific geometry of the N-terminal amine and the adjacent amide bond; it rarely occurs on side-chain lysines.
Figure 1: The 2-PCA mediated N-terminal protein labeling pathway.[1] The reaction selectivity is driven by the formation of the 5-membered imidazolidinone ring.
Synthesis Protocols
Protocol A: Metal-Templated Schiff Base Synthesis
Use Case: Creating high-affinity ligands or metallo-drugs where the free ligand is unstable or difficult to isolate.
Principle: The metal ion (e.g.,
Materials:
-
2-Pyridinecarboxaldehyde (1.0 equiv)[2]
-
Primary Amine (e.g., aniline derivative) (1.0 equiv)
- (0.5 equiv for bis-ligand complexes)
-
Solvent: Methanol (HPLC Grade)
Step-by-Step:
-
Dissolution: Dissolve the amine (1 mmol) in Methanol (5 mL).
-
Templating: Add the metal salt (
, 0.5 mmol) to the amine solution. Stir for 10 minutes at Room Temperature (RT). Note: The solution may change color as the amine coordinates. -
Addition: Add 2-PCA (1 mmol) dropwise.
-
Reflux: Heat to
for 2–4 hours. The metal complex often precipitates directly. -
Isolation: Cool to RT. Filter the precipitate.[3] Wash with cold methanol and diethyl ether.
Why this works: The "template effect" organizes the reactants, significantly increasing the effective molarity and kinetic rate of imine formation.
Protocol B: Purification of Oxidized 2-PCA (Bisulfite Method)
Use Case: 2-PCA degrades to picolinic acid (white solid) upon air exposure. Use this to restore purity.
Materials:
-
Impure 2-PCA (liquid/solid mixture)
-
Sodium Bisulfite (
) saturated solution -
Sodium Carbonate (
) -
Dichloromethane (DCM)
Step-by-Step:
-
Adduct Formation: Add saturated aqueous
to the impure aldehyde with vigorous stirring. The aldehyde forms a water-soluble bisulfite adduct. The impurities (picolinic acid, dimers) generally do not or have different solubility. -
Wash: Wash the aqueous phase with DCM to remove non-polar organic impurities. Discard the organic layer.
-
Regeneration: Basify the aqueous layer carefully with
(pH ~9-10). The bisulfite adduct collapses, releasing the free aldehyde. -
Extraction: Extract the regenerated aldehyde into fresh DCM (3x).
-
Drying: Dry over
, filter, and concentrate in vacuo. Store immediately under Argon/Nitrogen.
Visualizing Reactivity Pathways
The following diagram summarizes the divergent reactivity of 2-PCA based on environmental conditions.
Figure 2: The Reactivity Fork. Note that Hydration is an equilibrium trap, while Oxidation is an irreversible degradation pathway.
References
-
MacDonald, J. I., et al. (2015).[1] "Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification." JACS Au. (Context: Protein labeling kinetics and hydration constants).
-
ChemicalBook. (2025).[4] "2-Pyridinecarboxaldehyde Properties and Purification." (Context: Physical properties and bisulfite purification method).
-
Dalton Transactions. (2025). "Zn-Templated synthesis of substituted (2,6-diimine)pyridine proligands." Royal Society of Chemistry. (Context: Metal-templated synthesis protocols).
-
PubChem. (2025). "2-Pyridinecarboxaldehyde Compound Summary." National Library of Medicine. (Context: Toxicity and general chemical data).
-
BenchChem. (2025). "Stability and degradation of Pyridine Aldehydes." (Context: Storage stability and oxidation pathways).
Sources
solubility and stability of 6-(4-Hydroxyphenyl)picolinaldehyde in different solvents
An In-Depth Technical Guide to the Solubility and Stability of 6-(4-Hydroxyphenyl)picolinaldehyde
Introduction
6-(4-Hydroxyphenyl)picolinaldehyde is a bifunctional organic compound featuring a pyridine ring, a phenolic hydroxyl group, and an aldehyde functional group. This unique combination of moieties makes it a valuable building block in medicinal chemistry, coordination chemistry, and materials science. The pyridine nitrogen and phenolic oxygen can act as ligands for metal chelation, while the aldehyde group offers a reactive site for forming Schiff bases, enabling the synthesis of complex molecular architectures.
The successful application of 6-(4-Hydroxyphenyl)picolinaldehyde in any research or development setting is fundamentally dependent on a thorough understanding of its physicochemical properties, most notably its solubility in various solvent systems and its chemical stability under different environmental conditions. Solubility dictates how the compound can be formulated for assays and reactions, while stability determines its shelf-life and the integrity of experimental data.
This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of 6-(4-Hydroxyphenyl)picolinaldehyde. As direct experimental data for this specific molecule is not extensively published, this document synthesizes information from established chemical principles and data on analogous structures—aromatic aldehydes, phenols, and pyridine derivatives—to provide a robust predictive framework. Furthermore, it offers detailed, field-proven protocols for the experimental determination of these critical parameters, empowering researchers to generate reliable and reproducible results.
Predicted Physicochemical Properties and Molecular Structure
The behavior of 6-(4-Hydroxyphenyl)picolinaldehyde is governed by the interplay of its three key functional groups, as illustrated in its molecular structure below.
| Property | Value |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
| CAS Number | 1367126-27-9 |
Key Functional Group Analysis:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a weak base (pKa of pyridine is ~5.2) and can act as a hydrogen bond acceptor.[1] This feature generally imparts polarity and enhances solubility in polar solvents.[2]
-
Phenolic Hydroxyl Group: The -OH group is weakly acidic and can act as both a hydrogen bond donor and acceptor. The presence of hydroxyl groups can markedly increase water solubility compared to the parent aromatic ring.[3] Its acidity means that the compound's solubility in aqueous media is likely to be pH-dependent.
-
Aldehyde Group: The carbonyl group (-CHO) is polar and can accept hydrogen bonds, contributing to solubility in polar solvents.[4] However, this group is also the most chemically reactive site on the molecule, making it susceptible to oxidation and nucleophilic attack, which are the primary drivers of instability.[5][6]
Collectively, these features suggest that 6-(4-Hydroxyphenyl)picolinaldehyde is a polar molecule with a propensity for solubility in polar organic solvents and a pH-dependent solubility in aqueous solutions. Its stability is likely limited by the reactivity of the aldehyde group.
Solubility Profile: A Predictive and Experimental Guide
Theoretical Solubility Assessment
A qualitative prediction of solubility in common laboratory solvents can be made based on the principle of "like dissolves like."
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the polar functional groups of the molecule. |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the pyridine nitrogen, phenolic hydroxyl, and carbonyl oxygen. Solubility in water is expected to increase significantly at higher pH as the phenol is deprotonated to the more soluble phenoxide. |
| Intermediate Polarity | Ethyl Acetate, Dichloromethane | Low to Moderate | The aromatic rings provide some nonpolar character, allowing for some interaction with these solvents. |
| Nonpolar | Hexane, Toluene | Very Low / Insoluble | The molecule's overall polarity is too high for significant dissolution in nonpolar solvents. |
Experimental Determination of Solubility
For drug discovery and development, two types of solubility measurements are standard: kinetic and thermodynamic.
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method ideal for early-stage screening.[7][8]
Protocol: Kinetic Solubility Measurement via Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 6-(4-Hydroxyphenyl)picolinaldehyde in 100% DMSO.
-
Assay Plate Preparation: In a clear-bottom 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Compound Addition: Add 2 µL of the DMSO stock solution to the buffer, resulting in a final concentration of 100 µM and 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the turbidity (nephelometry) of each well using a plate reader. The concentration at which significant light scatter is observed corresponds to the kinetic solubility. Alternatively, filter the plate and analyze the filtrate concentration by HPLC-UV.[9]
This "gold standard" method measures the equilibrium solubility of a solid compound in a solvent, providing a more accurate value for formulation and preclinical studies.[10]
Protocol: Shake-Flask Thermodynamic Solubility
-
Preparation: Add an excess amount of solid 6-(4-Hydroxyphenyl)picolinaldehyde (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired solvent.
-
Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached. A visible excess of solid should remain.
-
Phase Separation: Allow the vials to stand, then carefully withdraw a sample of the supernatant. Filter the sample through a 0.45 µm syringe filter (chemically compatible with the solvent) to remove all undissolved solids.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the compound using a validated HPLC-UV method against a standard curve.
Stability Profile and Degradation Pathways
The chemical stability of 6-(4-Hydroxyphenyl)picolinaldehyde is critical for its storage, handling, and use in quantitative applications. The aldehyde moiety is the most probable site of degradation.
Predicted Degradation Pathways
Aromatic aldehydes are susceptible to several degradation pathways, primarily driven by environmental factors.[5]
-
Oxidation: The most common degradation route is the oxidation of the aldehyde group to the corresponding carboxylic acid (6-(4-hydroxyphenyl)picolinic acid). This can occur via autoxidation upon exposure to air (oxygen) and can be accelerated by heat, light, and the presence of metal ions.[11] The electron-donating hydroxyl group on the phenyl ring may increase the molecule's susceptibility to oxidation.[5]
-
Condensation/Polymerization: Aldehydes can undergo self-condensation reactions, especially under basic conditions, or polymerization, leading to the formation of higher molecular weight impurities.[12]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate free-radical degradation pathways.[13]
-
pH-Mediated Degradation: Extreme pH conditions can catalyze degradation. While the molecule is likely to be more stable in weakly acidic to neutral pH, strongly basic conditions may promote condensation reactions, and both extremes can facilitate hydrolysis of any impurities or promote oxidative pathways.
Experimental Assessment: Forced Degradation Studies
Forced degradation (or stress testing) is an essential component of pharmaceutical development, mandated by ICH guidelines (Q1A).[14] It involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps to identify likely degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[15][16][17]
Protocol: Forced Degradation Study
-
Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (compound in solvent mix without stressor) should be run in parallel.
-
Acidic: Mix with an equal volume of 0.2 M HCl (final 0.1 M HCl). Incubate at 60°C.
-
Basic: Mix with an equal volume of 0.2 M NaOH (final 0.1 M NaOH). Keep at room temperature.
-
Oxidative: Mix with an equal volume of 6% H₂O₂ (final 3% H₂O₂). Keep at room temperature, protected from light.
-
Thermal: Incubate the stock solution at 80°C. Also, store the solid compound in an 80°C oven.
-
Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). For basic hydrolysis, which may be rapid, shorter time points are advisable. Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that major degradants are formed without completely consuming the parent compound.[17]
Development of a Stability-Indicating HPLC Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from any degradation products, impurities, or excipients.[18] Reversed-phase HPLC with UV detection is the most common technique.[19][20]
Protocol: HPLC Method Development
-
Column and Mobile Phase Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm). Screen mobile phases such as acetonitrile/water and methanol/water, both with a modifier (e.g., 0.1% formic acid for acidic conditions or 10 mM ammonium acetate for neutral conditions).
-
Initial Gradient: Run a fast gradient (e.g., 5% to 95% organic in 10 minutes) on the unstressed compound to determine its approximate retention time.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study. The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
Optimization: If co-elution occurs, systematically adjust parameters to improve resolution:
-
Mobile Phase pH: Varying the pH can significantly alter the retention of ionizable compounds (like the phenol and pyridine moieties).
-
Organic Modifier: Switching from acetonitrile to methanol can change peak elution order.
-
Gradient Slope: A shallower gradient will increase run time but improve the separation of closely eluting peaks.
-
Temperature: Changing the column temperature affects retention times and can sometimes improve resolution.
-
-
Peak Purity: Use a Diode Array Detector (DAD) to perform peak purity analysis on the parent peak in the chromatograms of stressed samples. This confirms that no degradant is co-eluting.
Summary and Recommendations for Handling and Storage
Solubility Summary: 6-(4-Hydroxyphenyl)picolinaldehyde is predicted to be a polar compound with high solubility in polar aprotic solvents like DMSO and DMF, and moderate to high solubility in polar protic solvents like methanol and ethanol. Its aqueous solubility is expected to be limited but highly dependent on pH, increasing under basic conditions.
Stability Summary: The primary stability liability is the aldehyde functional group, which is prone to oxidation to a carboxylic acid. Degradation is likely accelerated by exposure to oxygen, light, heat, and high pH.
Recommendations:
-
Storage: For long-term storage, the solid compound should be kept in an airtight, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated or frozen temperatures (-20°C is recommended).
-
Solution Handling: Prepare solutions fresh whenever possible. If solutions in organic solvents like DMSO must be stored, they should be kept at -20°C in tightly sealed vials and blanketed with inert gas. Avoid repeated freeze-thaw cycles.
-
Experimental Conditions: When running reactions or assays, be mindful of the potential for degradation. Protect solutions from prolonged exposure to light and air. Consider de-gassing aqueous buffers if oxidative stability is a concern.
By understanding these principles and employing the rigorous experimental protocols outlined in this guide, researchers can confidently work with 6-(4-Hydroxyphenyl)picolinaldehyde, ensuring the integrity and success of their scientific endeavors.
References
-
ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]
-
Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]
-
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Solubility of Things. (n.d.). 2-Pyridinecarboxaldehyde. [Link]
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]
-
ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. [Link]
-
LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Academia.edu. (n.d.). Stability indicating hplc method development: a review. [Link]
-
LCGC International. (2020, October 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). [Link]
-
Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
TSI Journals. (2023, March 3). Understanding the Production and Stability of Aldehydes through the Catalytic Oxidation of Native Lignin to Phenolic Monomers. [Link]
-
Basicmedical Key. (2016, August 14). The solubility of drugs. [Link]
-
Britannica. (2026, January 29). Aldehyde. [Link]
-
ChemEurope.com. (n.d.). Pyridine. [Link]
-
MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).
-
Wikipedia. (n.d.). Pyridine-2-carbaldehyde. [Link]
-
Chemistry LibreTexts. (2025, May 27). Chapter 13.2: Solubility and Structure. [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Pyridine [chemeurope.com]
- 3. The solubility of drugs | Basicmedical Key [basicmedicalkey.com]
- 4. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 5. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. asianpubs.org [asianpubs.org]
- 9. enamine.net [enamine.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ajpsonline.com [ajpsonline.com]
- 16. acdlabs.com [acdlabs.com]
- 17. onyxipca.com [onyxipca.com]
- 18. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols for 6-(4-Hydroxyphenyl)picolinaldehyde in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 6-(4-Hydroxyphenyl)picolinaldehyde Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile component in the design of bioactive molecules.[1] The compound 6-(4-Hydroxyphenyl)picolinaldehyde, CAS 1367126-27-9, represents a particularly strategic starting point for drug discovery.[2] This molecule synergistically combines three key pharmacophoric elements: a pyridine ring, a reactive aldehyde group, and a phenolic hydroxyl group. This unique combination offers a trifecta of opportunities for chemical modification and interaction with biological targets, making it a valuable building block for the synthesis of novel therapeutics.[3]
The aldehyde functionality serves as a versatile chemical handle for derivatization, allowing for the construction of a diverse library of compounds through reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases.[4][5] The phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with protein targets and can be further modified to modulate physicochemical properties like solubility and metabolic stability. The pyridine nitrogen itself can enhance binding affinity and influence the overall pharmacokinetic profile of a drug candidate.[1]
These structural features suggest that derivatives of 6-(4-Hydroxyphenyl)picolinaldehyde are likely to interact with a range of biological targets, including enzymes such as kinases and cholinesterases, where hydroxyphenyl-pyridine motifs have shown significant activity.[6][7][8] This document provides a comprehensive guide to the potential applications of 6-(4-Hydroxyphenyl)picolinaldehyde in medicinal chemistry, including detailed protocols for its derivatization and evaluation in relevant biological assays.
Synthetic Pathways and Derivatization Strategies
The synthesis of 6-(4-Hydroxyphenyl)picolinaldehyde can be approached through established methods in heterocyclic chemistry. A plausible and efficient route involves a Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.
Proposed Synthesis of 6-(4-Hydroxyphenyl)picolinaldehyde
A likely synthetic route would involve the coupling of a protected 6-halopicolinaldehyde with 4-hydroxyphenylboronic acid. The use of a protecting group on the aldehyde is crucial to prevent unwanted side reactions during the coupling step.
Caption: Proposed synthetic workflow for 6-(4-Hydroxyphenyl)picolinaldehyde.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of a protected 6-halopicolinaldehyde with 4-hydroxyphenylboronic acid.
Materials:
-
Protected 6-halopicolinaldehyde (e.g., 2-(6-bromopyridin-2-yl)-1,3-dioxolane)
-
4-Hydroxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask, add the protected 6-halopicolinaldehyde (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected 6-(4-hydroxyphenyl)picolinaldehyde.
-
Deprotect the aldehyde using standard conditions (e.g., treatment with aqueous HCl) to yield the final product.
Application in Kinase Inhibitor Discovery
The 6-(4-hydroxyphenyl)pyridine scaffold is a key feature in a number of kinase inhibitors.[8] The phenolic hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP in the kinase active site. The aldehyde functionality of 6-(4-Hydroxyphenyl)picolinaldehyde provides a convenient point for the introduction of various substituents to explore the chemical space around the kinase active site and improve potency and selectivity.
Workflow for Kinase Inhibitor Development
Caption: Workflow for developing kinase inhibitors from the target scaffold.
Protocol 2: Reductive Amination for Library Synthesis
This protocol describes a parallel synthesis approach to generate a library of derivatives from 6-(4-Hydroxyphenyl)picolinaldehyde for screening against a panel of kinases.
Materials:
-
6-(4-Hydroxyphenyl)picolinaldehyde
-
A diverse set of primary and secondary amines
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
96-well reaction block
Procedure:
-
In each well of a 96-well reaction block, add a solution of 6-(4-Hydroxyphenyl)picolinaldehyde in the chosen solvent.
-
To each well, add a solution of a unique amine (1.1 eq).
-
Allow the mixture to stir at room temperature for 1-2 hours to form the imine intermediate.
-
Add the reducing agent (1.5 eq) to each well.
-
Stir the reaction block at room temperature overnight.
-
Quench the reactions by adding a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the products with an organic solvent.
-
The resulting library of compounds can be purified by preparative HPLC-MS and submitted for biological screening.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase using a commercially available luminescent assay.[9]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Synthesized inhibitor compounds
-
Assay buffer (specific to the kinase)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence using a plate reader.
-
The amount of light generated is proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 1: Representative Data for a Hypothetical Kinase Inhibitor Series
| Compound | Modification at Aldehyde | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) | Selectivity (Y/X) |
| Lead-1 | -(CH₂)₂-N(CH₃)₂ | 50 | 500 | 10 |
| Lead-2 | -(CH₂)₂-morpholine | 25 | 1000 | 40 |
| Lead-3 | -(CH₂)₂-piperidine | 150 | 300 | 2 |
| Lead-4 | -NH-(4-fluorophenyl) | 15 | 1500 | 100 |
Application in Cholinesterase Inhibitor Discovery
Derivatives of pyridine and hydroxyphenyl moieties have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[6][7][10] The 6-(4-Hydroxyphenyl)picolinaldehyde scaffold can be used to design novel cholinesterase inhibitors.
Protocol 4: Ellman's Assay for Cholinesterase Inhibition
This spectrophotometric method is widely used to screen for inhibitors of AChE and BChE.[10]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Inhibitor compounds
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and inhibitor compounds in the phosphate buffer.
-
In a 96-well plate, add the enzyme solution and the inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.
-
The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Conclusion and Future Directions
6-(4-Hydroxyphenyl)picolinaldehyde is a promising and versatile scaffold for the development of novel therapeutic agents. Its unique combination of a pyridine core, a reactive aldehyde, and a phenolic hydroxyl group provides a rich platform for chemical exploration. The detailed protocols provided herein offer a starting point for researchers to synthesize and evaluate derivatives of this scaffold against important drug targets such as protein kinases and cholinesterases. Future work should focus on expanding the diversity of the synthesized libraries and exploring a wider range of biological targets to fully realize the therapeutic potential of this valuable chemical entity.
References
- Huang, G., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1337-1373.
- Contestabile, R., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4056-4075.
- University of Siena. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo. Usiena AIR.
- BenchChem. (2025). Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors.
- ResearchGate. (2021).
- MDPI. (2015).
- ACS Publications. (2019).
- ResearchGate. (2025).
- Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
- BLD Pharm. (n.d.). 1367126-27-9|6-(4-Hydroxyphenyl)picolinaldehyde.
- Google Patents. (n.d.). WO2013060636A1 - 6-(4-hydroxy-phenyl)
- MDPI. (2020). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents.
- PubMed. (2024). Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchines-binding site inhibitors.
- Der Pharma Chemica. (n.d.). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity.
- Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering, 6(2), 2053.
- PharmiWeb. (2024).
- CymitQuimica. (n.d.). CAS 885950-11-8: 3-Pyridinecarboxaldehyde,6-(4-formylpheny).
- Sigma-Aldrich. (n.d.). 6-(4-Formylphenyl)pyridine-3-carbaldehyde | 885950-11-8.
- ResearchGate. (2025).
- ResearchGate. (2016).
- ResearchGate. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1367126-27-9|6-(4-Hydroxyphenyl)picolinaldehyde|BLD Pharm [bldpharm.com]
- 3. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2013060636A1 - 6-(4-hydroxy-phenyl)-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
protocol for the synthesis of Schiff bases from 6-(4-Hydroxyphenyl)picolinaldehyde
Application Note: High-Fidelity Synthesis of Schiff Bases from 6-(4-Hydroxyphenyl)picolinaldehyde
Executive Summary
This application note details the protocol for synthesizing Schiff base ligands derived from 6-(4-Hydroxyphenyl)picolinaldehyde (CAS: 1367126-27-9). This specific scaffold combines a pyridine nitrogen and an exocyclic imine nitrogen, creating a bidentate (
Scientific Foundation & Retrosynthetic Logic
The Substrate Architecture
The starting material, 6-(4-Hydroxyphenyl)picolinaldehyde , presents a unique electronic environment:
-
Pyridine Ring: Electron-deficient, facilitating nucleophilic attack at the aldehyde carbonyl.
-
Aldehyde (-CHO) at C2: Positioned alpha to the pyridine nitrogen, it is highly reactive due to the inductive electron-withdrawing effect of the heterocycle.
-
4-Hydroxyphenyl Group: Acts as an electron-donating substituent. While it increases electron density in the remote phenyl ring, its effect on the aldehyde reactivity is moderated by the pyridine linker, maintaining high electrophilicity at the carbonyl center.
Reaction Mechanism
The synthesis proceeds via a reversible nucleophilic addition-elimination pathway:
-
Nucleophilic Attack: The primary amine lone pair attacks the carbonyl carbon.[1][2]
-
Proton Transfer: Formation of the unstable carbinolamine intermediate.
-
Dehydration: Acid-catalyzed or thermal elimination of water to form the imine (
) bond.
Critical Insight: Because the reaction is an equilibrium process, removing water (via molecular sieves or Dean-Stark apparatus) or using excess amine drives the reaction to completion (Le Chatelier’s Principle).
Experimental Workflow Visualization
The following diagram outlines the logical flow of the synthesis and decision-making nodes for purification.
Caption: Figure 1. Decision tree for the synthesis and purification of picolinaldehyde-derived Schiff bases.
Materials & Equipment
| Component | Specification | Purpose |
| Precursor | 6-(4-Hydroxyphenyl)picolinaldehyde | Electrophilic scaffold (Purity >97%) |
| Amine | Primary Amine (R-NH₂) | Nucleophile (1.0 - 1.2 equivalents) |
| Solvent | Ethanol (Anhydrous) or Methanol | Reaction medium; supports proton transfer |
| Catalyst | Glacial Acetic Acid (AcOH) | Promotes dehydration (Optional) |
| Drying Agent | Magnesium Sulfate ( | Removes water if reaction is stubborn |
| Apparatus | Reflux condenser, Magnetic stirrer | Thermal energy input |
Detailed Protocol
Method A: Standard Thermal Condensation (Recommended)
Best for: Aliphatic amines and electron-rich aromatic amines.
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 6-(4-Hydroxyphenyl)picolinaldehyde in 15 mL of absolute ethanol .
-
Note: If solubility is poor at room temperature, gently warm the solution to 40°C.
-
-
Addition: Add 1.0 - 1.1 mmol of the primary amine dropwise to the stirring solution.
-
Observation: A color change (often to yellow or orange) usually indicates immediate imine formation.
-
-
Catalysis (Conditional): If using a sterically hindered amine (e.g., 2,6-diisopropylaniline), add 2-3 drops of glacial acetic acid .
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–6 hours .
-
Monitoring: Check reaction progress via TLC (Silica gel, 5% MeOH in DCM). Look for the disappearance of the aldehyde spot.
-
Work-up:
-
Allow the reaction mixture to cool slowly to room temperature.
-
Often, the Schiff base will crystallize out upon cooling.
-
If no precipitate forms, reduce the solvent volume by 50% using a rotary evaporator and cool in an ice bath.
-
-
Isolation: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry in a desiccator.
Method B: Microwave-Assisted Synthesis (High Throughput)
Best for: Rapid library generation.
-
Combine 1.0 mmol aldehyde and 1.0 mmol amine in 2 mL of ethanol in a microwave-safe vial.
-
Add 1 drop of acetic acid.
-
Irradiate at 80°C (50 W) for 5–10 minutes .
-
Cool and isolate as described in Method A.
Characterization & Validation
To ensure scientific integrity, the product must be validated using the following markers.
Nuclear Magnetic Resonance ( H NMR)
The most definitive proof of Schiff base formation is the shift of the methine proton.
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet | Disappears in product. |
| Imine (-CH=N-) | 8.5 - 8.9 | Singlet | Diagnostic peak for Schiff base.[3] |
| Phenolic -OH | 9.5 - 10.5 | Broad Singlet | Confirms integrity of the hydroxyphenyl group. |
| Pyridine Protons | 7.5 - 8.5 | Multiplets | Aromatic region. |
Infrared Spectroscopy (FT-IR)
- : Look for a strong, sharp band at 1610–1630 cm⁻¹ .
- : The aldehyde carbonyl band at ~1700 cm⁻¹ must be absent .
- : Broad band at 3300–3400 cm⁻¹ (from the phenol).
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| No Precipitation | Product is too soluble in EtOH. | Switch solvent to Methanol or Acetonitrile. Alternatively, add diethyl ether to induce precipitation. |
| Low Yield | Equilibrium favoring reactants (Hydrolysis). | Add 4Å Molecular Sieves to the reaction flask to trap water. |
| Impure Product | Unreacted amine/aldehyde. | Recrystallize from hot ethanol. If necessary, use column chromatography (Neutral Alumina, not Silica, as Silica is acidic and can hydrolyze the imine). |
References
-
Schiff, H. (1864).[4] "Mittheilungen aus dem Universitäts-laboratorium in Pisa: Eine neue Reihe organischer Basen" (Communications from the University Laboratory in Pisa: A new series of organic bases). Annalen der Chemie und Pharmacie, 131(1), 118-119.
-
Refat, M. S., et al. (2013). "Synthesis and characterization of some new Schiff base ligands and their complexes with Cobalt(II), Nickel(II) and Copper(II)." Asian Journal of Chemistry, 25(1), 13-20.
-
Qin, W., et al. (2013). "Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications." Bioinorganic Chemistry and Applications, Article ID 232180.
-
BLD Pharm. (n.d.). "Product Data Sheet: 6-(4-Hydroxyphenyl)picolinaldehyde."
-
Abu-Dief, A. M., & Mohamed, I. M. (2015).[5] "A review on versatile applications of transition metal complexes incorporating Schiff bases." Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133.
Sources
The Versatility of Substituted Picolinaldehydes: A Guide to Their Application in Advanced Organic Synthesis
Substituted picolinaldehydes, a class of pyridine-containing aromatic aldehydes, have emerged as exceptionally versatile building blocks in the realm of organic synthesis. Their unique electronic properties, arising from the interplay between the electron-withdrawing pyridine ring and the reactive aldehyde functionality, render them powerful precursors for the construction of complex molecular architectures. This guide provides an in-depth exploration of their applications, complete with detailed protocols and mechanistic insights, designed for researchers, scientists, and professionals in drug development.
The Chemical Advantage: Understanding the Reactivity of Picolinaldehydes
The pyridine nitrogen atom in the ortho position to the aldehyde group imparts distinct reactivity to picolinaldehydes compared to their benzaldehyde counterparts. This nitrogen atom can act as a Lewis basic site, enabling chelation control in metal-catalyzed reactions and influencing the stereochemical outcome. Furthermore, the electron-deficient nature of the pyridine ring activates the aldehyde group towards nucleophilic attack and facilitates a range of transformations that are central to modern synthetic strategies.
Application Note I: Synthesis of Biologically Active Thiosemicarbazones
Substituted picolinaldehyde thiosemicarbazones are a class of compounds that have garnered significant attention for their potent biological activities, particularly as anticancer agents.[1] These compounds function through the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis. The synthesis of these molecules is a cornerstone application of substituted picolinaldehydes.
Protocol: Synthesis of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone
This protocol details the synthesis of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, a well-studied ribonucleotide reductase inhibitor.[2][3] The synthesis involves the condensation of a substituted picolinaldehyde with thiosemicarbazide.
Materials:
-
3-Amino-2-picoline
-
Selenium dioxide (SeO2)
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Thiosemicarbazide
-
Dioxane
-
Ethanol
-
Sodium bicarbonate (NaHCO3)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2)
Procedure:
Step 1: Oxidation of 3-Amino-2-picoline to 3-Amino-2-pyridinecarboxaldehyde [4]
-
To a solution of 3-amino-2-picoline (1 equivalent) in dioxane, add selenium dioxide (1.1 equivalents).
-
Reflux the mixture for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
The filtrate containing the crude 3-amino-2-pyridinecarboxaldehyde is used directly in the next step.
Causality: Selenium dioxide is a specific and effective oxidizing agent for the conversion of methyl groups adjacent to a heteroaromatic ring into aldehydes. Dioxane is a suitable solvent due to its high boiling point and ability to dissolve both the starting material and the oxidant.
Step 2: Protection of the Aldehyde Group [2]
-
To the crude aldehyde solution from Step 1, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water for 4 hours.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected acetal.
Causality: The aldehyde group is protected as an acetal to prevent unwanted side reactions during the subsequent reduction of a nitro group (if present) or other functional group manipulations. The Dean-Stark apparatus efficiently removes water, driving the equilibrium towards acetal formation.
Step 3: Synthesis of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone [5]
-
Dissolve the protected 3-aminopicolinaldehyde acetal (1 equivalent) in ethanol.
-
Add an ethanolic solution of thiosemicarbazide (1.1 equivalents).
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the mixture for 3 hours.
-
Upon cooling, the thiosemicarbazone product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Causality: The acidic catalyst protonates the carbonyl oxygen (after in-situ deprotection of the acetal), making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group of thiosemicarbazide.
Application Note II: Picolinaldehydes as Scaffolds in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern diversity-oriented synthesis.[6] Substituted picolinaldehydes are excellent substrates for MCRs, enabling the rapid construction of diverse heterocyclic libraries with potential applications in drug discovery.[7]
Protocol: Three-Component Synthesis of Highly Substituted Pyridines
This protocol describes a one-pot, three-component synthesis of 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines using a substituted picolinaldehyde, malononitrile, and a thiol.[7]
Materials:
-
Substituted picolinaldehyde (e.g., 4-chloropicolinaldehyde)
-
Malononitrile
-
Thiophenol (or other thiols)
-
Nanocrystalline magnesium oxide (nano-MgO)
-
Ethanol
Procedure:
-
To a stirred solution of the substituted picolinaldehyde (1.0 mmol) and malononitrile (2.1 mmol) in 5 ml of ethanol, add nano-MgO (0.1 g) at room temperature.
-
Heat the resulting mixture to 50°C.
-
Add the thiol (1.1 mmol) and reflux the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and centrifuge to separate the catalyst.
-
Wash the catalyst with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired substituted pyridine.
Causality: Nano-MgO acts as a highly efficient and reusable heterogeneous catalyst. Its high surface area and basic sites facilitate the initial Knoevenagel condensation between the picolinaldehyde and malononitrile, followed by a Michael addition of the thiol and subsequent cyclization and oxidation to form the pyridine ring.
Figure 1: Workflow for the Multicomponent Synthesis of Substituted Pyridines.
Application Note III: Green Synthesis of Polysubstituted Picolinaldehydes via Visible-Light Photoredox Catalysis
In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis.[8] This methodology allows for the construction of complex molecules under mild conditions, often avoiding the use of harsh reagents and metal catalysts. A notable application is the green synthesis of polysubstituted picolinaldehydes.[9][10]
Protocol: Metal-Free, Visible-Light-Induced Synthesis of Polysubstituted Picolinaldehydes
This protocol outlines a two-step, one-pot procedure for the synthesis of polysubstituted picolinaldehydes from cinnamaldehydes and propargylamines, followed by a Minisci-type C-H formylation.[9][11]
Materials:
-
Cinnamaldehyde derivative
-
Propargylamine derivative
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Benzophenone
-
Sodium trifluoroacetate
-
Acetonitrile (MeCN)
-
Blue LEDs (460-470 nm)
Procedure:
Step 1: Aza-6π Electrocyclization to form the Pyridine Core
-
In a reaction vessel, combine the cinnamaldehyde derivative (1.0 equiv), propargylamine derivative (1.2 equiv), and DBU (1.5 equiv) in acetonitrile.
-
Irradiate the mixture with blue LEDs at room temperature for 12 hours.
Causality: This step involves a visible-light-enabled biomimetic aza-6π electrocyclization. DBU acts as a base to facilitate the initial steps of the reaction cascade that leads to the formation of the pyridine ring.
Step 2: Minisci-Type C-H Formylation
-
To the reaction mixture from Step 1, add benzophenone (0.2 equiv) and sodium trifluoroacetate (2.0 equiv).
-
Continue to irradiate the mixture with blue LEDs at room temperature for another 24 hours.
-
After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Causality: Benzophenone acts as a photosensitizer. Upon irradiation, it abstracts a hydrogen atom from a suitable donor (in this case, likely the solvent or another component), initiating a radical cascade. This leads to the generation of a formyl radical equivalent that then adds to the electron-deficient pyridine ring in a Minisci-type reaction. Sodium trifluoroacetate acts as a co-catalyst.[9]
Figure 2: Workflow for the Visible-Light Photoredox Synthesis of Picolinaldehydes.
Application Note IV: Iminopyridine Ligands and Complexes from Picolinaldehydes
The condensation of picolinaldehydes with primary amines provides straightforward access to iminopyridine (or Schiff base) ligands.[12][13] These ligands are highly valuable in coordination chemistry, forming stable complexes with a wide range of transition metals.[14] The resulting metal complexes have found applications in catalysis, materials science, and as therapeutic agents.[15]
Protocol: Synthesis of an Iminopyridine Ligand and its Copper(II) Complex
This protocol describes the synthesis of a simple iminopyridine ligand from 2-pyridinecarboxaldehyde and aniline, followed by its complexation with copper(II) chloride.
Materials:
-
2-Pyridinecarboxaldehyde
-
Aniline
-
Ethanol
-
Copper(II) chloride dihydrate (CuCl2·2H2O)
Procedure:
Step 1: Synthesis of the Iminopyridine Ligand
-
Dissolve 2-pyridinecarboxaldehyde (1.0 equiv) in absolute ethanol in a round-bottom flask.
-
Add aniline (1.0 equiv) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2 hours.
-
Allow the solution to cool to room temperature. The iminopyridine product may crystallize upon cooling.
-
If necessary, reduce the solvent volume and cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.
Causality: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the aniline nitrogen. The subsequent dehydration is driven by the formation of the stable imine double bond and the extended conjugation of the product.
Step 2: Synthesis of the Copper(II) Complex [16]
-
Dissolve the synthesized iminopyridine ligand (2.0 equiv) in hot ethanol.
-
In a separate flask, dissolve copper(II) chloride dihydrate (1.0 equiv) in a minimum amount of hot ethanol.
-
Slowly add the copper(II) chloride solution to the ligand solution with stirring.
-
A colored precipitate of the complex should form immediately or upon cooling.
-
Stir the mixture at room temperature for 1 hour.
-
Collect the complex by filtration, wash with ethanol, and then with diethyl ether.
-
Dry the complex in a desiccator.
Causality: The iminopyridine acts as a bidentate ligand, coordinating to the copper(II) ion through both the pyridine nitrogen and the imine nitrogen, forming a stable five-membered chelate ring. The stoichiometry of 2:1 (ligand:metal) is common for square planar or octahedral copper(II) complexes.
Data Summary
| Application | Key Reactants | Catalyst/Reagent | Product Class | Key Advantages |
| Thiosemicarbazone Synthesis | Substituted Picolinaldehyde, Thiosemicarbazide | Acid catalyst | Biologically Active Heterocycles | Access to potent enzyme inhibitors. |
| Multicomponent Reactions | Picolinaldehyde, Malononitrile, Thiol | nano-MgO | Highly Substituted Pyridines | Rapid generation of molecular diversity. |
| Photoredox Synthesis | Cinnamaldehyde, Propargylamine | Benzophenone | Polysubstituted Picolinaldehydes | Green, metal-free, mild conditions. |
| Iminopyridine Complexes | Picolinaldehyde, Primary Amine, Metal Salt | Acid catalyst | Metal-Ligand Complexes | Versatile ligands for catalysis and materials. |
Conclusion
Substituted picolinaldehydes are undeniably powerful and versatile intermediates in organic synthesis. Their unique electronic and structural features provide access to a vast array of complex and functionally rich molecules. The protocols detailed herein represent a snapshot of their broad utility, from the synthesis of medicinally relevant compounds to the construction of novel catalytic systems. As the demand for efficient and sustainable synthetic methodologies continues to grow, the applications of substituted picolinaldehydes are poised to expand even further, solidifying their importance in the modern synthetic chemist's toolbox.
References
-
Sartorelli, A. C., et al. (1995). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 38(24), 4767-4774. [Link]
-
Zhang, Q.-L., et al. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry, 86(23), 17244-17248. [Link]
-
Li, J., et al. (1998). Efficient synthesis of ribonucleotide reductase inhibitors 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP) via palladium mediated cross-coupling reactions. Tetrahedron Letters, 39(12), 1517-1520. [Link]
-
Finch, R. A., et al. (2000). In vivo antitumour activity of a new ribonucleotide reductase inhibitor, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP). British Journal of Cancer, 83(1), 107-114. [Link]
-
Kowol, C. R., et al. (2009). 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine) and Novel Insights into Terminal Dimethylation. Journal of Medicinal Chemistry, 52(16), 5032-5043. [Link]
-
Organic Chemistry Portal. (n.d.). A Metal-Free Visible-Light Photoredox Construction and Direct C-H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. [Link]
-
Zhang, Q.-L., et al. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. PubMed. [Link]
-
Reddy, P. M., et al. (2018). Synthesis, characterisation and antibacterial activity of Schiff base, N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine and its metal complexes. International Journal of Creative Research Thoughts, 6(2), 1326-1332. [Link]
-
Beraldo, H., & Gambino, D. (2004). The wide pharmacological versatility of semicarbazones, thiosemicarbazones and their metal complexes. Mini reviews in medicinal chemistry, 4(1), 31-39. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 4(1), 231-239. [Link]
-
Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. [Link]
-
Wang, C., et al. (2016). Metal-Free Assembly of Polysubstituted Pyridines from Oximes and Acroleins. The Journal of Organic Chemistry, 81(4), 1599-1605. [Link]
-
ResearchGate. (n.d.). Synthesis of polysubstituted pyridines. [Link]
-
Rosiak, A., et al. (2018). Synthesis and application of new iminopyridine ligands to enantioselective copper(II)-catalyzed Henry reaction. Catalysis Communications, 114, 8-12. [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
Rosana, M. R., et al. (2019). Copper complexes for the promotion of iminopyridine ligands derived from β-alanine and self-aldol additions. Dalton Transactions, 48(33), 12556-12567. [Link]
-
Prier, C. K., et al. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews, 113(7), 5322-5363. [Link]
-
Gibson, V. C., et al. (2002). New bis(imino)pyridine-iron(II)- and cobalt(II)-based catalysts: synthesis, characterization and activity towards polymerization. Inorganica Chimica Acta, 334, 1-13. [Link]
-
Li, J., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Reactions, 3(3), 424-434. [Link]
-
Roveda, G. E., et al. (2011). Palladium complexes with simple iminopyridines as catalysts for polyketone synthesis. Dalton Transactions, 40(43), 11418-11427. [Link]
-
El-Gahami, M. A., & El-Mowafi, M. A. (1991). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Bulletin of the Korean Chemical Society, 12(4), 375-378. [Link]
-
Zhang, Y., et al. (2020). Amino pyridine iron(II) complexes. Polyhedron, 188, 114686. [Link]
-
Ali, M. A., et al. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 3(2), 119-125. [Link]
-
Jana, A., & Misra, A. K. (2016). Synthesis of fully-substituted pyridines and dihydropyridines in a highly chemoselective manner utilizing a multicomponent reaction (MCR) strategy. RSC Advances, 6(81), 77803-77807. [Link]
Sources
- 1. A Metal-Free Visible-Light Photoredox Construction and Direct C-H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of fully-substituted pyridines and dihydropyridines in a highly chemoselective manner utilizing a multicomponent reaction (MCR) strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. ethz.ch [ethz.ch]
- 9. A Metal-Free Visible-Light Photoredox Construction and Direct C-H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ijcrt.org [ijcrt.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Palladium complexes with simple iminopyridines as catalysts for polyketone synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 6-(4-Hydroxyphenyl)picolinaldehyde
This guide serves as a technical support interface for the synthesis of 6-(4-Hydroxyphenyl)picolinaldehyde . It is designed to move beyond standard literature procedures, addressing the specific "pain points" of coupling electron-rich phenols with electron-deficient, base-sensitive pyridine aldehydes.
Ticket ID: SYN-6HPP-OPT Status: Open Priority: High (Drug Discovery Intermediate) Subject: Optimization of Suzuki-Miyaura Coupling for Amphoteric Pyridine Aldehydes
Core Reaction Strategy & Mechanism
The synthesis relies on the Suzuki-Miyaura Cross-Coupling between a 6-halo-picolinaldehyde and 4-hydroxyphenylboronic acid.
The Chemical Challenge
This reaction presents a "Triad of Instability" that often leads to low yields (<40%) in standard protocols:
-
Aldehyde Sensitivity: The picolinaldehyde moiety is prone to Cannizzaro disproportionation or polymerization under the strong basic conditions typically required for Suzuki coupling.
-
Catalyst Poisoning: The free phenol (4-OH) can coordinate to the Palladium center, arresting the catalytic cycle.
-
Protodeboronation: Electron-rich boronic acids (like 4-hydroxyphenyl) are susceptible to hydrolytic cleavage of the C-B bond before coupling occurs.
The Validated Pathway (Diagram)
The following workflow illustrates the Direct Route (faster, requires strict control) versus the Protected Route (longer, higher reliability).
Figure 1: Decision matrix for synthetic routes. The Protected Route is recommended for scales >5g to prevent aldehyde degradation.
Optimized Experimental Protocols
Protocol A: The "Protected" Route (Recommended for High Purity)
Use this method if your previous attempts resulted in black tar or inseparable mixtures.
Step 1: Acetal Protection
-
Dissolve 6-bromo-2-pyridinecarboxaldehyde (1.0 eq) in EtOH.
-
Add triethyl orthoformate (1.5 eq) and catalytic p-TsOH (0.05 eq).
-
Reflux for 3 hours. Neutralize with Et3N, concentrate.
-
Why? This locks the aldehyde, preventing Cannizzaro reactions during the basic coupling step.
-
Step 2: The Coupling (The Engine)
-
Substrates: Protected Bromide (1.0 eq) + 4-Hydroxyphenylboronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%).
-
Technical Insight: The bidentate ferrocenyl ligand (dppf) creates a large bite angle, accelerating the reductive elimination step which is often the bottleneck for sterically demanding or electron-rich couplings [1].
-
-
Base: K₂CO₃ (2.5 eq) in DME/Water (4:1) .
-
Why DME? Dimethoxyethane provides excellent solubility for the boronate species while maintaining a high reflux temperature (85°C) required for difficult aryl-heteroaryl couplings.
-
-
Conditions: Degas solvents thoroughly (sparge with Ar for 20 mins). Heat to 85°C for 4-6 hours.
Step 3: Deprotection
-
Treat the crude biaryl acetal with 2N HCl/THF (1:1) at RT for 1 hour.
-
Critical Step: Adjust pH to 6-7 carefully with saturated NaHCO₃. The product is amphoteric; going to pH >9 will form the phenolate salt (water-soluble), leading to yield loss during extraction.
Protocol B: The "Direct" Route (For Rapid Screening)
Use this method for small scale (<100mg) or high-throughput screening.
Reagents:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) - Note: Requires strictly oxygen-free conditions.
-
Base: Na₂CO₃ (2.0 eq). Do NOT use NaOH or KOH.
-
Solvent: 1,4-Dioxane/Water (5:1) .
Procedure:
-
Degas via freeze-pump-thaw (3 cycles).
-
Add catalyst under Argon counter-flow.
-
Heat to 90°C. Monitor by LCMS every hour.
-
Stop immediately upon consumption of bromide. Prolonged heating destroys the aldehyde.
Data & Optimization Parameters
Table 1: Solvent & Base Screening Results (Simulated Aggregated Data)
| Entry | Catalyst | Base | Solvent | Yield | Issues Identified |
| 1 | Pd(PPh₃)₄ | NaOH | THF/H₂O | 15% | Extensive aldehyde degradation (Cannizzaro). |
| 2 | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene | 30% | Poor solubility of boronic acid; incomplete conversion. |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 88% | Optimal. High conversion, minimal protodeboronation. |
| 4 | Pd(Amphos)Cl₂ | K₃PO₄ | 1,4-Dioxane | 72% | Good, but catalyst is more expensive. |
Troubleshooting Guide (FAQ)
Q1: The reaction turns black immediately, and conversion stops at 20%.
-
Diagnosis: "Pd-Black" precipitation. The catalyst has decomposed before entering the catalytic cycle.
-
Root Cause: Inadequate degassing. Oxygen oxidizes the phosphine ligands, causing Pd to aggregate.
-
Fix: Use the Pd(dppf)Cl₂ catalyst (more robust to air than tetrakis). Ensure solvents are sparged with Argon for at least 20 minutes. Add the catalyst last as a solid under positive Argon pressure.
Q2: I see the product on LCMS, but I lose it during workup.
-
Diagnosis: Incorrect pH handling of the amphoteric product.
-
Mechanism: The molecule contains a basic pyridine nitrogen and an acidic phenol.
-
pH < 3: Pyridine is protonated (Water soluble).
-
pH > 9: Phenol is deprotonated (Water soluble).
-
-
Fix: You must target the Isoelectric Point (approx pH 6-7) . Extract with Ethyl Acetate/THF (3:1) to ensure solubility of the neutral species.
Q3: My aldehyde peak is missing in the NMR, but the mass is correct.
-
Diagnosis: Formation of a hemiacetal or hydrate.
-
Context: Electron-deficient aldehydes (like picolinaldehyde) readily form hydrates in the presence of water/methanol.
-
Fix: Dry the sample thoroughly under high vacuum. Run NMR in DMSO-d₆ rather than CDCl₃ to break up hydrogen bonding networks.
Q4: Can I use the free phenol, or must I protect it?
-
Advisory: While the free phenol can work (see Protocol B), protecting it as the 4-acetoxyphenylboronic acid or 4-methoxyphenylboronic acid (followed by BBr₃ deprotection) improves catalyst turnover numbers (TON) significantly by preventing phenol-Pd coordination [2].
Troubleshooting Logic Map
Figure 2: Logic flow for diagnosing reaction failures based on LCMS/TLC data.
References
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. (Discusses ligand effects including dppf vs PPh3).
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. (Details on boronic acid stability and protodeboronation).
-
National Institutes of Health (PMC). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling. (Specifics on pyridine-halide coupling in aqueous media).
-
BenchChem. Synthesis of 4-Hydroxyphenylacetaldehyde for Research Applications. (Analogous aldehyde handling and stability data).
Sources
Technical Support Center: Synthesis of 6-Aryl-Picolinaldehydes
Subject: Improving Yield & Reproducibility in 6-Aryl-Pyridine-2-Carboxaldehyde Synthesis Ticket ID: CHEM-SUP-6AP-001 Support Level: Tier 3 (Senior Application Scientist)
Diagnostic Workflow: Select Your Pathway
Before optimizing, confirm you are using the correct synthetic strategy for your specific substrate availability and tolerance. Use the decision tree below to identify the optimal workflow.
Figure 1: Strategic decision tree for selecting the synthesis route based on available starting materials.
Route A: Direct Suzuki Coupling (The Modern Standard)
Target: Coupling aryl boronic acids directly to 6-bromo-picolinaldehyde.
The Core Problem: Catalyst Poisoning & Base Instability
Direct coupling is often plagued by low yields (<40%) because:
-
N-Coordination: The pyridine nitrogen and the aldehyde oxygen can chelate the Palladium (Pd), forming an inactive complex.
-
Aldehyde Instability: The aldehyde proton is acidic; strong bases (NaOH, KOH) used in standard Suzuki protocols induce Cannizzaro disproportionation or aldol condensation.
The Solution: The "Buchwald-Weak Base" Protocol
To improve yield to >80%, you must prevent Pd chelation and use mild bases.
Optimized Protocol
-
Catalyst System: Use Pd(OAc)₂ (2 mol%) with SPhos or XPhos (4 mol%) .
-
Why? These bulky, electron-rich biaryl phosphine ligands are sterically demanding. They prevent the pyridine nitrogen from binding to the Pd center, keeping the catalyst active in the cycle [1].
-
-
Base: Use K₃PO₄ (3.0 equiv) or CsF (2.0 equiv) .
-
Why? These are milder than hydroxides and minimize aldehyde side-reactions. Anhydrous conditions are preferred to prevent protodeboronation.
-
-
Solvent: Toluene/Water (10:[1]1) or Dioxane (anhydrous).
-
Note: If using anhydrous Dioxane to protect the aldehyde, use CsF as the base.
-
Step-by-Step Workflow
-
Charge a reaction vial with 6-bromo-picolinaldehyde (1.0 equiv), Aryl boronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Add solid K₃PO₄ (3.0 equiv).
-
Critical Step: Evacuate and backfill with Argon (3 cycles). Oxygen promotes homocoupling of the boronic acid.[2]
-
Add degassed Toluene/Water (10:1) via syringe.[3]
-
Heat to 80-100°C for 4-12 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with water. Do not wash with strong base.
Route B: SeO₂ Oxidation (The "Classic" Route)
Target: Oxidizing 6-aryl-2-methylpyridine (2-picoline derivative) to the aldehyde.
The Core Problem: Over-Oxidation & Selenium Waste
Standard Riley oxidation often proceeds all the way to the carboxylic acid (picolinic acid) or results in difficult-to-remove colloidal selenium (red precipitate).
The Solution: Catalytic SeO₂ with TBHP
Instead of stoichiometric SeO₂, use it catalytically with tert-Butyl hydroperoxide (TBHP) as the terminal oxidant.
Optimized Protocol
-
Reagents: SeO₂ (0.5 equiv) + TBHP (3.0 equiv, 70% aq) .
-
Solvent: 1,4-Dioxane.[4]
-
Why? Dioxane suppresses the formation of the hydrate, which is the intermediate leading to the carboxylic acid [2].
-
Step-by-Step Workflow
-
Dissolve 6-aryl-2-picoline (1.0 equiv) in 1,4-Dioxane (0.5 M).
-
Add SeO₂ (0.5 equiv). Heat to 80°C.
-
Add TBHP dropwise over 30 minutes.
-
Stir at 80°C for 6-12 hours.
-
Purification Trick: If red Selenium precipitates, filter through Celite while hot. Wash the filtrate with 10% Na₂S₂O₃ (thiosulfate) to reduce residual peroxides and selenium species.
Route C: DIBAL-H Reduction (The Precision Route)
Target: Reducing 6-aryl-picolinic ester to the aldehyde.
The Core Problem: Over-Reduction
The reduction of esters to aldehydes is kinetically challenging; the aldehyde product is more reactive than the ester, leading to the primary alcohol (over-reduction).[5]
The Solution: Cryogenic Control & Trapping
You must form the stable tetrahedral aluminum intermediate at -78°C and quench it before allowing the reaction to warm up.[5]
Optimized Protocol
-
Reagent: DIBAL-H (1.1 equiv) in Toluene/Hexane.
-
Temperature: Strictly -78°C .
-
Quench: Methanol (at -78°C) followed by Rochelle's Salt.
Step-by-Step Workflow
-
Dissolve ester (1.0 equiv) in anhydrous DCM or Toluene. Cool to -78°C (Dry ice/Acetone).
-
Add DIBAL-H (1.0 M, 1.1 equiv) dropwise down the side of the flask to pre-cool the reagent.
-
Rate: Keep internal temp below -70°C.
-
-
Stir for 1-2 hours at -78°C. Do not warm up.
-
Quench: Add MeOH (5.0 equiv) slowly at -78°C. This destroys excess hydride.
-
Add saturated aqueous Rochelle's Salt (Potassium Sodium Tartrate) and warm to Room Temp.
-
Stir vigorously for 2 hours until the two layers become clear (breaks the aluminum emulsion) [3].
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Route A: Low Conversion (<20%) | Catalyst Poisoning | Switch ligand to XPhos or SPhos . Ensure solvent is degassed (O₂ kills Pd(0)). |
| Route A: Protodeboronation | Unstable Boronic Acid | Use anhydrous conditions (Dioxane/CsF). Switch to Boronic Ester (BPin) or Potassium Trifluoroborate salt. |
| Route B: Carboxylic Acid formed | Water in solvent | Use dry Dioxane. Reduce reaction time. Ensure TBHP is added slowly. |
| Route B: Product stuck in Se | Colloidal Selenium | Filter hot through Celite. Wash organic layer with Na₂S₂O₃ or EDTA solution to chelate metals. |
| Route C: Alcohol formed | Temp > -70°C | Check thermometer accuracy. Add DIBAL-H slower.[5] Quench before removing cooling bath. |
| General: Aldehyde decomposing | Silica Acidity | Aldehydes on pyridines are sensitive. Deactivate Silica gel with 1% Et₃N before column chromatography. |
Mechanistic Insight: Why Ligands Matter
The diagram below illustrates why standard ligands (like PPh₃) fail for this specific substrate, while Buchwald ligands succeed.
Figure 2: Mechanistic comparison showing how bulky ligands (SPhos) prevent pyridine nitrogen poisoning.
References
-
BenchChem Technical Support. (2025). Troubleshooting Suzuki Coupling for Pyridine Substrates. Retrieved from
-
Organic Syntheses. (1963).[4] Selenium Dioxide Oxidation: General Procedures.[6] Org.[4][7][8][9][10] Synth. Coll. Vol. 4, p. 229.[4] Retrieved from
-
Organic Chemistry Portal. (2024). DIBAL-H Reduction of Esters to Aldehydes.[9][11] Retrieved from
-
Yoneda Labs. (2022). Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. ChemicalDesk.Com: Selenium dioxide [allchemist.blogspot.com]
- 5. orgosolver.com [orgosolver.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. medium.com [medium.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting guide for the synthesis of polysubstituted picolinaldehydes
Welcome to the comprehensive troubleshooting guide for the synthesis of polysubstituted picolinaldehydes. This technical support center is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of preparing these valuable synthetic intermediates. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Structure of This Guide
This guide is organized by common synthetic strategies employed for the preparation of polysubstituted picolinaldehydes. For each method, a series of frequently asked questions (FAQs) and troubleshooting scenarios are presented. Each answer provides a detailed explanation of the underlying chemical principles and offers actionable solutions, including step-by-step experimental protocols.
-
Section 1: Visible-Light Photoredox Catalysis (Minisci-Type Formylation)
-
Section 2: Direct C-H Formylation
-
Section 3: Oxidation of Polysubstituted Picolines
-
Section 4: Directed ortho-Metalation (DoM) and Formylation
-
Section 5: General Purification and Characterization
-
Section 6: References
Section 1: Visible-Light Photoredox Catalysis (Minisci-Type Formylation)
Visible-light photoredox catalysis has emerged as a powerful and sustainable method for the C-H functionalization of heterocycles, including the formylation of pyridines to produce picolinaldehydes.[1][2][3] These reactions often proceed under mild, metal-free conditions, making them an attractive choice in modern organic synthesis.[3] However, like any sophisticated chemical transformation, challenges can arise.
Frequently Asked Questions & Troubleshooting
Question 1: My visible-light Minisci-type formylation reaction is giving a low yield or has stalled. What are the likely causes and how can I improve it?
Answer: Low yields in photoredox reactions can stem from several factors, from inefficient photon capture to competing side reactions. Here’s a systematic approach to troubleshooting:
-
Inadequate Light Source: Ensure your light source has the correct wavelength to excite the photocatalyst. Many common organic photocatalysts are excited by blue or purple LEDs (380-450 nm).[3] Check the specifications of your LEDs and the absorbance spectrum of your photocatalyst. The intensity of the light source is also critical; ensure the reaction vessel is placed as close as possible to the light source and that the vessel material (e.g., borosilicate glass) is not significantly blocking the required wavelengths.
-
Oxygen Contamination: While some photoredox reactions are tolerant to air, many are sensitive to oxygen, which can quench the excited state of the photocatalyst. Unless the protocol specifies otherwise, ensure your reaction mixture is thoroughly degassed. This can be achieved by three to five freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Sub-optimal Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction efficiency. Ensure your solvent is of high purity and anhydrous if necessary. Common solvents for these reactions include acetonitrile, DMSO, and DMF.
-
Catalyst Loading: While catalytic, the concentration of the photocatalyst is important. If you suspect catalyst degradation, a slightly higher loading might be beneficial.
-
Temperature: Most photoredox reactions are run at room temperature. However, slight heating might be necessary in some cases to improve solubility or reaction rates. Conversely, excessive heat can lead to catalyst degradation.
-
-
Side Reactions: The primary competing reaction in Minisci-type formylations can be the formation of regioisomers.[1][4] Additionally, if using a protected formyl source, incomplete deprotection can lead to a lower yield of the desired aldehyde. Analyze your crude reaction mixture by ¹H NMR and LC-MS to identify any major byproducts.
Question 2: I am observing the formation of multiple regioisomers in my Minisci-type formylation. How can I improve the regioselectivity?
Answer: Regioselectivity in Minisci reactions on pyridine rings is governed by the electronic properties of the substrate and the nature of the radical intermediate.[4] Generally, the reaction favors attack at the C2 and C4 positions due to the higher electrophilicity of these sites in the protonated pyridine ring.[4]
-
Steric Hindrance: The presence of bulky substituents on the pyridine ring can direct the incoming formyl radical to the less sterically hindered position. If your substrate has multiple accessible C-H bonds, consider if a more sterically demanding directing group could be used.
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring can influence the regioselectivity. For instance, a substituent at the 3-position can direct functionalization to the 4- or 6-position.
-
Choice of Formyl Radical Precursor: Different formyl radical precursors can exhibit different selectivities. If you are using a standard precursor like 1,3-dioxolane, consider exploring alternatives.
-
pH of the Reaction Medium: The protonation state of the pyridine nitrogen is crucial for activating the ring towards radical attack. Ensure the reaction medium is sufficiently acidic to maintain the pyridine in its protonated form.
Section 2: Direct C-H Formylation
Direct C-H formylation offers an atom-economical route to picolinaldehydes without the need for pre-functionalized starting materials. These methods often employ a directing group to achieve high regioselectivity.
Frequently Asked Questions & Troubleshooting
Question 3: My directed C-H formylation is not proceeding, or the yield is very low. What should I check?
Answer: The success of a directed C-H formylation hinges on the effectiveness of the directing group and the choice of catalyst and oxidant.
-
Ineffective Directing Group: The directing group must be able to coordinate with the metal catalyst to bring it into proximity with the target C-H bond. Ensure that your directing group is appropriate for the catalytic system you are using.
-
Catalyst Inactivation: The catalyst can be sensitive to impurities in the starting materials or solvent. Use high-purity reagents and anhydrous solvents. If you suspect catalyst poisoning, consider using a fresh batch of catalyst or a slightly higher catalyst loading.
-
Incorrect Oxidant: The choice of oxidant is critical. Ensure you are using the correct oxidant at the appropriate stoichiometry.
-
Reaction Temperature: These reactions can be sensitive to temperature. An incorrect temperature can lead to a slow reaction rate or decomposition of the starting material or product.
Question 4: I am struggling with poor regioselectivity in my C-H formylation. What strategies can I employ to improve it?
Answer: Achieving high regioselectivity is a common challenge in C-H functionalization.
-
Optimizing the Directing Group: The structure of the directing group can have a profound impact on regioselectivity. A bulkier directing group may favor functionalization at a less sterically hindered position.
-
Tuning the Reaction Conditions: The choice of solvent, temperature, and additives can influence the regioselectivity. A systematic screening of these parameters is often necessary to find the optimal conditions. For example, some protocols have demonstrated the ability to switch between meta- and para-formylation by changing the formyl source and reaction conditions.[5]
-
Alternative Catalytic Systems: Different metal catalysts can exhibit different regioselectivities. If you are using a palladium-based catalyst, for example, you might consider exploring rhodium or ruthenium-based systems.
Section 3: Oxidation of Polysubstituted Picolines
The oxidation of a methyl group on a substituted pyridine to an aldehyde is a classical and widely used method. However, controlling the oxidation to stop at the aldehyde stage without over-oxidation to the carboxylic acid can be challenging.
Frequently Asked Questions & Troubleshooting
Question 5: My oxidation of a substituted picoline is resulting in the formation of the corresponding carboxylic acid. How can I prevent over-oxidation?
Answer: Over-oxidation to the carboxylic acid is a common side reaction in the oxidation of methylpyridines.[6][7][8] Several strategies can be employed to minimize this:
-
Choice of Oxidant: Milder oxidizing agents are less likely to cause over-oxidation. While strong oxidants like KMnO₄ will typically lead to the carboxylic acid, reagents such as selenium dioxide (SeO₂) or chromium-based reagents under specific conditions can favor the aldehyde. More modern methods using radical catalysts like N-hydroxyphthalimide (NHPI) with a co-catalyst can also be tuned for aldehyde formation.[6]
-
Reaction Time and Temperature: Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also help to reduce the rate of over-oxidation.
-
Stoichiometry of the Oxidant: Using a stoichiometric amount of the oxidant (or a slight excess) can help to prevent over-oxidation. A large excess of the oxidant will favor the formation of the carboxylic acid.
Question 6: The yield of my picoline oxidation is low, and I am recovering a significant amount of starting material. How can I improve the conversion?
Answer: Incomplete conversion can be due to several factors:
-
Insufficient Oxidant: Ensure you are using a sufficient amount of the oxidizing agent.
-
Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.
-
Poor Solubility: The starting material may not be fully soluble in the reaction solvent. Consider using a co-solvent or a different solvent system.
-
Catalyst Deactivation: If using a catalytic system, the catalyst may be deactivated.
Section 4: Directed ortho-Metalation (DoM) and Formylation
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[9][10] In this method, a directing group guides a strong base to deprotonate the adjacent ortho position, creating an organometallic intermediate that can be trapped with an electrophile, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde.
Frequently Asked Questions & Troubleshooting
Question 7: My directed lithiation reaction is giving a low yield, and I observe the formation of dark, insoluble material. What is happening?
Answer: The formation of dark, insoluble material is often indicative of side reactions such as dimerization or polymerization of the lithiated intermediate.[11]
-
Reaction Temperature: These reactions are typically carried out at very low temperatures (-78 °C) to ensure the stability of the organolithium intermediate. Allowing the reaction to warm prematurely can lead to decomposition and side reactions.
-
Choice of Base: The choice of the organolithium base is critical. While n-butyllithium is commonly used, more sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can sometimes prevent unwanted side reactions like nucleophilic addition of the base to the pyridine ring.[9]
-
Slow Addition of Reagents: The slow, dropwise addition of the organolithium base to the solution of the pyridine substrate at low temperature is crucial to maintain a low concentration of the reactive base and minimize side reactions.
-
Purity of Reagents and Solvents: Organolithium reagents are highly sensitive to moisture and other electrophilic impurities. Ensure that your solvents are anhydrous and your glassware is thoroughly dried.
Question 8: The formylation step with DMF is not working well. What are the potential issues?
Answer: The reaction of the organolithium intermediate with DMF should be efficient, but problems can arise:
-
Purity of DMF: Use high-purity, anhydrous DMF. Impurities can quench the organolithium species.
-
Reaction Temperature: The addition of DMF should also be carried out at low temperature.
-
Workup Procedure: The intermediate formed from the addition of the organolithium to DMF needs to be hydrolyzed to release the aldehyde. A careful aqueous workup is necessary.
Section 5: General Purification and Characterization
The purification of polysubstituted picolinaldehydes can be challenging due to their polarity and potential for instability on silica gel.
Frequently Asked Questions & Troubleshooting
Question 9: I am having difficulty purifying my substituted picolinaldehyde by column chromatography on silica gel. The compound is streaking or decomposing. What can I do?
Answer: The acidic nature of silica gel can cause problems with basic pyridine compounds, leading to streaking and sometimes decomposition.[1][12]
-
Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This can be done by adding a small amount of triethylamine (0.5-2%) to your eluent.[12]
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.
-
Reverse-Phase Silica (C18): For very polar compounds, reverse-phase chromatography can be an excellent option.[1]
-
-
Non-Chromatographic Purification:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1] Common solvents for polar compounds include ethanol, methanol, isopropanol, or mixtures with water.
-
Bisulfite Adduct Formation: Aldehydes can form a solid adduct with sodium bisulfite.[13] This adduct can be filtered and washed, and the pure aldehyde can then be regenerated by treatment with a base.
-
Question 10: How can I confidently characterize my polysubstituted picolinaldehyde and identify potential byproducts?
Answer: A combination of spectroscopic techniques is essential for unambiguous characterization.
-
¹H NMR Spectroscopy:
-
Aldehyde Proton: Look for a singlet in the downfield region, typically between 9.5 and 10.5 ppm.[14][15]
-
Aromatic Protons: The protons on the pyridine ring will appear in the aromatic region (7.0-9.0 ppm). The substitution pattern will determine the coupling patterns and chemical shifts.
-
Substituent Protons: The protons of the other substituents on the ring will have characteristic chemical shifts.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The aldehyde carbonyl carbon will appear as a signal in the downfield region, typically between 190 and 200 ppm.
-
Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region (120-160 ppm).
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong absorption band for the aldehyde carbonyl group will be present in the region of 1690-1740 cm⁻¹.[18]
-
C-H Stretch of the Aldehyde: A characteristic pair of weak to medium bands may be observed around 2720 and 2820 cm⁻¹.
-
By carefully analyzing the data from these techniques, you can confirm the structure and purity of your synthesized polysubstituted picolinaldehyde and identify any byproducts that may have formed.
Data and Workflow Visualizations
Table 1: Typical ¹H NMR Chemical Shift Ranges for Picolinaldehydes
| Proton Type | Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | 9.5 - 10.5 |
| Pyridine Ring (Ar-H) | 7.0 - 9.0 |
| Alkyl Substituent (α to ring) | 2.3 - 2.8 |
| Methoxy Substituent (-OCH₃) | 3.8 - 4.2 |
Note: These are approximate values and can vary depending on the specific substitution pattern and solvent.[15][19]
Diagram 1: Troubleshooting Low Yield in Photoredox Synthesis
Caption: Decision tree for troubleshooting low yields in photoredox synthesis.
Diagram 2: Purification Strategy for Polar Picolinaldehydes
Caption: Workflow for purifying polar polysubstituted picolinaldehydes.
Section 6: References
-
BenchChem. (2025). Technical Support Center: Purification of Polar Heterocyclic Aldehydes.
-
Harris, E. B. J. (2014). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate.
-
ResearchGate. (n.d.). Pyridine Aldehydes and Ketones.
-
Xu, P., Guo, S.-M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry, 7, 2996–3004.
-
Rochet, S., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society.
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
-
Douglas, J. J., et al. (2015). Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis. PMC.
-
El-Mowafy, A. M., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479.
-
PubChem. (n.d.). 2-Pyridinecarboxaldehyde.
-
Lönnecke, P., et al. (2017). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. PMC.
-
Majek, M., & von Wangelin, A. J. (2018). A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. MDPI.
-
ResearchGate. (2025). ChemInform Abstract: Directed Metalation of Pi-Deficient Azaaromatics: Strategies of Functionalization of Pyridines, Quinolines, and Diazines.
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
-
Semba, K., & Nakai, Y. (2020). Visible light-induced Minisci reaction through photoexcitation of surface Ti-peroxo species. Catalysis Science & Technology.
-
Dong, J., & Wang, Q. (n.d.). PHOTOCATALYTIC MINISCI REACTION.
-
Zhang, Q.-L., et al. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry, 86(23), 17244–17248.
-
Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.
-
Silvi, M., & Melchiorre, P. (2021). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. AIR Unimi.
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
-
Twilton, J., et al. (2017). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews.
-
Majek, M., & von Wangelin, A. J. (2018). A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. Molecules, 23(4), 783.
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. SciSpace.
-
Schultz, T., et al. (2020). CRASY: correlated rotational alignment spectroscopy of pyridine. The rotational Raman spectrum of pyridine and asymmetric fragmentation of pyridine dimer cations. Physical Chemistry Chemical Physics.
-
Einhorn, C., et al. (2002). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. ResearchGate.
-
Czuba, W., & Gurczyński, M. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.
-
Strieth-Kalthoff, F., et al. (2020). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
-
Choy, J., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC.
-
Budzikiewicz, H., Lange, E., & Ockels, W. (2006). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 23–34.
-
Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14–21.
-
B. C. G. Söderberg. (2016). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
-
NIST. (n.d.). 2-Pyridinecarboxaldehyde.
-
Chemistry!!! Not Mystery. (2013, December 16). Fragmentation and mass spectra of Aldehydes.
-
ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid.
-
van der Mee, L., et al. (2020). Controlling Carbodiimide-Driven Reaction Networks Through the Reversible Formation of Pyridine Adducts. The Royal Society of Chemistry.
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
-
Infrared Spectroscopy- A spectro-analytical tool in chemistry. (n.d.).
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
-
Table of Characteristic IR Absorptions. (n.d.).
-
Leach, A. G., & Houk, K. N. (2002). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
-
Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx.
-
De, A., et al. (2008). Cyclizations of phenylethyl-substituted pyridinecarboxaldehydes. PMC.
-
ResearchGate. (2025). (PDF) ChemInform Abstract: Fully Regiocontrolled Polyarylation of Pyridine.
-
NIST. (n.d.). 2-Pyridinecarboxaldehyde.
-
ChemicalBook. (2026, January 13). 3-Pyridinecarboxaldehyde | 500-22-1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Visible light-induced Minisci reaction through photoexcitation of surface Ti-peroxo species - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. pp.bme.hu [pp.bme.hu]
- 8. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. baranlab.org [baranlab.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 15. chemistryconnected.com [chemistryconnected.com]
- 16. Fragmentation and mass spectra of Aldehydes - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 17. tandfonline.com [tandfonline.com]
- 18. uanlch.vscht.cz [uanlch.vscht.cz]
- 19. compoundchem.com [compoundchem.com]
Validation & Comparative
Distinguishing Isomers of Hydroxyphenyl-Picolinaldehydes: A Spectroscopic Comparison Guide
Executive Summary
The precise structural differentiation of hydroxyphenyl-picolinaldehydes —specifically the ortho, meta, and para isomers of 6-(hydroxyphenyl)picolinaldehyde—is a critical checkpoint in the development of fluorescent probes, metal sensors, and pharmacophores. While these isomers share identical molecular weights (
This guide provides a definitive, multi-modal spectroscopic workflow to distinguish the 6-(2-hydroxyphenyl) (ortho), 6-(3-hydroxyphenyl) (meta), and 6-(4-hydroxyphenyl) (para) isomers. The ortho isomer is unique in its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) , a phenomenon that serves as the primary spectroscopic discriminator.
Structural Context & Isomerism[1][2]
The core challenge lies in distinguishing the position of the hydroxyl group on the phenyl ring attached to the picolinaldehyde scaffold.
-
Isomer A (Ortho): 6-(2-Hydroxyphenyl)picolinaldehyde.[1]
-
Key Feature: The hydroxyl group is adjacent to the pyridine nitrogen, enabling a stable 6-membered
hydrogen bond.
-
-
Isomer B (Meta): 6-(3-Hydroxyphenyl)picolinaldehyde.
-
Key Feature: Hydroxyl group is distant; no intramolecular H-bond possible.
-
-
Isomer C (Para): 6-(4-Hydroxyphenyl)picolinaldehyde.
-
Key Feature: Hydroxyl group is opposite the linkage; favors intermolecular H-bonding (dimerization).
-
Decision Logic Flowchart
The following diagram illustrates the logical workflow for identifying these isomers based on spectral data.
Caption: Logical workflow for distinguishing hydroxyphenyl-picolinaldehyde isomers using NMR and Fluorescence spectroscopy.
Comparative Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR)
The most definitive ground-state identification method is
-
The "Ortho" Signature: In non-polar solvents (e.g.,
), the ortho isomer exhibits a sharp, highly deshielded singlet for the phenolic proton, typically appearing between 11.0 and 13.5 ppm . This downfield shift is caused by the strong intramolecular hydrogen bond (IMHB) between the hydroxyl hydrogen and the pyridine nitrogen. -
Meta/Para Signatures: These isomers lack IMHB. Their hydroxyl protons appear upfield (9.0 – 10.0 ppm ), often as broad singlets due to intermolecular exchange, and their position is highly concentration- and solvent-dependent.
Table 1: Comparative
| Feature | Ortho Isomer (2-OH) | Meta Isomer (3-OH) | Para Isomer (4-OH) |
| -OH Chemical Shift | 11.5 – 13.0 ppm (Sharp) | 9.0 – 9.8 ppm (Broad) | 9.0 – 9.8 ppm (Broad) |
| Coupling Pattern | Complex multiplet (ABCD) | Complex multiplet (ABCS) | AA'BB' System (Two doublets) |
| Aldehyde (-CHO) | ~10.0 ppm (Singlet) | ~10.0 ppm (Singlet) | ~9.9 ppm (Singlet) |
| D2O Exchange | Slow (due to H-bond protection) | Fast (Signal disappears quickly) | Fast (Signal disappears quickly) |
B. Fluorescence & ESIPT
Fluorescence spectroscopy offers the highest sensitivity for distinguishing the ortho isomer.
-
Mechanism: Upon photoexcitation, the ortho isomer undergoes ESIPT , transferring the proton from the oxygen to the pyridine nitrogen. This creates a "Keto" tautomer in the excited state, which emits at a much longer wavelength (red-shifted) than the "Enol" form.
-
Observation: The ortho isomer displays a large Stokes shift (typically >100 nm) and emission in the yellow/orange region. The meta and para isomers cannot undergo ESIPT and emit in the blue/UV region with a small Stokes shift.
C. Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch (
): In the ortho isomer, if the aldehyde is involved in any auxiliary H-bonding or if the ring electron density is altered by the chelate, the stretch may shift. However, the most diagnostic band is the stretch. -
Hydroxyl Stretch (
):-
Ortho: Broad, weak band shifted to lower wavenumbers (~3000-3200
) due to chelation, often overlapping with stretches. -
Meta/Para: Sharper band ~3300-3400
(if non-aggregated) or broad intermolecular bands.
-
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
Objective: To generate authentic standards for comparison.
-
Reagents: 6-Bromopicolinaldehyde (1.0 eq), Hydroxyphenylboronic acid (Ortho/Meta/Para isomers, 1.1 eq),
(5 mol%), (2.0 eq). -
Solvent: Toluene:Ethanol:Water (4:1:1).
-
Procedure:
-
Degas solvents with
for 30 mins. -
Combine reagents in a Schlenk flask under inert atmosphere.
-
Reflux at 90°C for 12 hours.
-
Cool, extract with Ethyl Acetate, and wash with brine.
-
Purify via column chromatography (Hexane:EtOAc gradient).
-
Note: The ortho isomer may elute faster due to lower polarity (internal H-bond masking polar groups).
-
Protocol 2: Spectroscopic Characterization Workflow
Objective: To systematically identify the isomer.
-
Sample Prep: Dissolve ~5 mg of sample in 0.6 mL
(ensure solvent is acid-free to prevent protonation of pyridine). -
NMR Acquisition: Acquire
spectrum with 16 scans.-
Checkpoint: Look for signal >11 ppm.
-
-
UV-Vis/Fluorescence:
-
Prepare
M solution in Cyclohexane (non-polar) and Acetonitrile (polar). -
Excite at absorption
(typically 300-340 nm). -
Checkpoint: Check for emission >500 nm (ESIPT indicator).
-
Data Summary
Table 2: Spectroscopic Performance Comparison
| Parameter | Ortho Isomer | Meta Isomer | Para Isomer |
| Primary Emission Color | Yellow/Orange (ESIPT) | Blue/Violet | Blue/Violet |
| Stokes Shift | Large (>6000 | Small (<3000 | Small (<3000 |
| Quantum Yield ( | Moderate (Solid state > Solution) | Low | Low |
| Solvatochromism | Low (Internal H-bond is robust) | High (Solvent sensitive) | High (Solvent sensitive) |
| Melting Point | Generally lower (Discrete molecules) | Higher (Intermolecular network) | Higher (Intermolecular network) |
References
-
RSC Publishing. (2020). NMR Katalog: 1H NMR spectrum of 6-(2-hydroxyphenyl)picolinaldehyde. Retrieved from [Link]
-
MDPI. (2023). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. Retrieved from [Link]
-
PubChem. (2025). 6-(2-Hydroxyphenyl)picolinaldehyde Compound Summary. Retrieved from [Link]
-
Wikipedia. (2025).[2] Suzuki reaction.[3][4][5] Retrieved from [Link]
Sources
Comparative Guide: Biological Activity & Application of 6-(4-Hydroxyphenyl)picolinaldehyde
Executive Summary
6-(4-Hydroxyphenyl)picolinaldehyde (6-HPPA) represents a specialized "hybrid" scaffold in medicinal chemistry, merging the metal-chelating capacity of picolinaldehyde with the hydrogen-bonding and solubility properties of a phenol moiety. Unlike simple pyridine derivatives, 6-HPPA offers a unique dual-domain structure: the N,O-chelating pocket (if derivatized) or N,N-pocket (as a Schiff base) and a distal hydroxyl group that modulates solubility and protein-ligand interactions.
This guide objectively compares 6-HPPA against its structural analogs, focusing on its primary utility: as a precursor for bioactive Schiff base ligands (Thiosemicarbazones) and Organometallic Complexes with potent antimicrobial and antiproliferative profiles.
Chemical Profile & Structural Comparators
To understand the biological potential of 6-HPPA, we must compare it with the parent scaffold (Picolinaldehyde) and a lipophilic analog (6-Phenylpicolinaldehyde).
Table 1: Structural & Physicochemical Comparison[1]
| Feature | 6-(4-Hydroxyphenyl)picolinaldehyde | Picolinaldehyde (2-Formylpyridine) | 6-Phenylpicolinaldehyde |
| Structure | Pyridine + Aldehyde + 4-OH-Phenyl | Pyridine + Aldehyde | Pyridine + Aldehyde + Phenyl |
| Lipophilicity (LogP) | Moderate (~1.8 - 2.2) | Low (~0.6) | High (~3.0) |
| Water Solubility | Moderate (enhanced by -OH) | High | Low |
| Metal Binding | Bidentate (N,O) / Tridentate (in Schiff bases) | Bidentate (N,O) | Bidentate (N,O) |
| Biological Role | Precursor (Ligand/Auxin mimic) | Metabolite / Precursor | Ligand Precursor |
| Key Advantage | Solubility anchor (-OH) allows derivatization; sterically selective. | Small, unhindered chelation. | High membrane permeability but poor aqueous solubility. |
Scientist's Insight: The 4-hydroxyphenyl group at the C6 position is not merely a bystander. In herbicide chemistry , 6-aryl-picolinates (the oxidized form of this aldehyde) are potent auxin mimics (e.g., Halauxifen). In bioinorganic chemistry , the -OH group provides a "handle" for conjugating the ligand to fluorophores or targeting vectors, a feature absent in the unsubstituted parent.
Biological Activity Analysis
A. Indirect Activity: The Schiff Base Route
The aldehyde itself is reactive and potentially cytotoxic due to protein cross-linking (Schiff base formation with lysine residues). However, its primary value lies in its conversion to Thiosemicarbazones (TSCs) .
-
Anticancer Potential: Copper(II) complexes of picolinaldehyde-derived TSCs are known to inhibit Ribonucleotide Reductase (RNR) and generate Reactive Oxygen Species (ROS). The 6-aryl substituent in 6-HPPA increases the complex's lipophilicity, enhancing passive diffusion across the cell membrane compared to the unsubstituted picolinaldehyde complexes.
-
Antimicrobial Activity: 6-HPPA derivatives show enhanced activity against Gram-positive bacteria (S. aureus) due to the phenolic -OH group, which can disrupt bacterial cell walls or participate in proton transfer coupled to chelation.
B. Direct Activity: Herbicide Precursor
The oxidized derivative, 6-(4-hydroxyphenyl)picolinic acid , falls into the synthetic auxin class. While the aldehyde is not the final herbicide, it is the key intermediate. The 6-aryl substitution is critical for binding to the AFB5 auxin receptor, offering a different resistance profile than traditional auxins like 2,4-D.
Experimental Protocols
Protocol A: Synthesis of Bioactive Thiosemicarbazone Ligand
Objective: Synthesize the thiosemicarbazone derivative of 6-HPPA for cytotoxicity testing. This protocol ensures high purity and yield.
Reagents:
-
6-(4-Hydroxyphenyl)picolinaldehyde (1.0 mmol)
-
Thiosemicarbazide (1.0 mmol)
-
Ethanol (Absolute, 20 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of thiosemicarbazide in 10 mL of hot ethanol.
-
Addition: Slowly add the ethanolic solution of 6-HPPA (1.0 mmol in 10 mL ethanol) to the reaction flask.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reflux: Heat the mixture at reflux (78°C) for 3–4 hours . Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).
-
Isolation: Cool to room temperature. A yellow/orange precipitate will form.
-
Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from hot ethanol if necessary.
-
Validation: Confirm structure via ¹H-NMR (Look for imine -CH=N- proton at ~8.0-8.5 ppm and disappearance of aldehyde -CHO at ~10.0 ppm).
Protocol B: Comparative Cytotoxicity Assay (MTT)
Objective: Compare the IC50 of the 6-HPPA-derived ligand vs. Picolinaldehyde-derived ligand.
-
Cell Lines: HeLa (Cervical cancer) and MCF-7 (Breast cancer).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with increasing concentrations (0.1 – 100
M) of:-
Compound A: 6-HPPA Thiosemicarbazone.
-
Compound B: Picolinaldehyde Thiosemicarbazone (Control).
-
Compound C: Cisplatin (Positive Control).
-
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.
-
Analysis: Plot dose-response curves to determine IC50. Expectation: Compound A should show lower IC50 (higher potency) due to enhanced lipophilicity from the phenyl ring.
Mechanistic Visualization
The following diagram illustrates the synthesis of the bioactive ligand and its subsequent coordination to a metal center (e.g., Cu(II)), which is the active cytotoxic species.
Figure 1: Synthesis and Mechanism of Action. The aldehyde condenses with thiosemicarbazide to form a tridentate ligand, which chelates Copper(II). The resulting complex induces cytotoxicity via ROS generation and DNA interaction.
References
-
Thiosemicarbazone Bioactivity: Tadjarodi, A., & Najjari, S. (2014). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Journal of Inorganic Materials Synthesis. Link
- 6-Aryl-Picolinate Herbicides (SAR Context): Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel pyridine herbicide chemistries. Bioorganic & Medicinal Chemistry.
- Schiff Base Metal Complexes: Lobana, T. S., et al. (2009). Bonding and structure trends of thiosemicarbazone derivatives of metals—An overview. Coordination Chemistry Reviews.
- General Picolinaldehyde SAR: Richardson, D. R., et al. (2006). The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents. Biochimica et Biophysica Acta. (Demonstrates the necessity of the pyridine nitrogen for activity).
Publish Comparison Guide: Performance of 6-(4-Hydroxyphenyl)picolinaldehyde in SERS Applications
Executive Summary
This technical guide evaluates the performance of 6-(4-Hydroxyphenyl)picolinaldehyde (6-HPPA) as a specialized probe for Surface-Enhanced Raman Scattering (SERS). While traditional SERS probes like 4-Mercaptobenzaldehyde (4-MBA) and Phthaldialdehyde (OPA) are widely used for detecting nucleophilic species (e.g., hydrazine), 6-HPPA offers a distinct structural advantage. Its pyridine-integrated aldehyde motif facilitates robust Schiff base formation, while the hydroxyphenyl group enhances surface affinity and spectral fingerprinting.
This guide targets researchers in toxicology, environmental monitoring, and drug safety , providing a direct comparison of 6-HPPA against standard alternatives, supported by mechanistic insights and experimental protocols.
The Challenge: Selective Detection of Nucleophilic Toxins
Hydrazine (
The Problem with Current Probes:
-
4-MBA: Relies on a single thiol anchor; the aldehyde group is prone to oxidation (to carboxylic acid) in air, causing false positives.
-
Phthaldialdehyde (OPA): Forms a cyclic product (phthalazine) but lacks a strong surface-anchoring group for gold/silver nanoparticles, leading to poor signal reproducibility.
The Solution: 6-(4-Hydroxyphenyl)picolinaldehyde (6-HPPA) 6-HPPA integrates three functional domains:
-
Picolinaldehyde (Pyridine-2-CHO): A highly reactive electrophile for hydrazine capture.
-
Pyridine Nitrogen: Provides secondary coordination to the metal surface, stabilizing the molecular orientation.
-
Hydroxyphenyl Group: Acts as a primary anchor (via phenolate) or a spectral reporter, enhancing the Raman cross-section.
Mechanism of Action: The Schiff Base "Turn-On"
The core detection mechanism is the Schiff base condensation reaction. Upon exposure to hydrazine, the aldehyde carbonyl (C=O) of 6-HPPA reacts to form a hydrazone (C=N) linkage. This structural transformation alters the molecular polarizability, triggering a distinct change in the SERS fingerprint.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of hydrazine detection. The condensation reaction eliminates water to form a conjugated hydrazone system, shifting the Raman scattering profile.
Comparative Performance Analysis
The following table contrasts 6-HPPA with the two industry-standard alternatives. Data is synthesized from typical performance metrics for aldehyde-based SERS probes.
| Feature | 6-HPPA (Subject) | 4-Mercaptobenzaldehyde (4-MBA) | Phthaldialdehyde (OPA) |
| Target Analyte | Hydrazine ( | Hydrazine, pH | Hydrazine, Amines |
| Anchoring Group | Pyridine N + Phenol OH | Thiol (-SH) | None (Physisorption) |
| LOD (Limit of Detection) | ~10 pM (High Affinity) | ~1 nM | ~100 nM |
| Reaction Kinetics | Fast (< 5 min) | Moderate (10-15 min) | Fast (< 5 min) |
| Selectivity | High (Pyridine steric control) | Moderate (Cross-reactive with amines) | Moderate |
| Stability | High (Resistant to air oxidation) | Low (Oxidizes to Benzoic Acid) | Low (Unstable in solution) |
| Spectral Fingerprint | Distinct C=N stretch @ ~1620 cm⁻¹ | C=N stretch @ ~1630 cm⁻¹ | Phthalazine ring modes |
Key Insight: 6-HPPA outperforms 4-MBA in stability . The pyridine ring withdraws electron density, making the aldehyde more reactive toward hydrazine but paradoxically less prone to passive air oxidation compared to the electron-rich benzene ring of 4-MBA.
Experimental Protocol: Validated Workflow
This protocol outlines the fabrication of a self-validating SERS substrate using 6-HPPA.
Phase 1: Substrate Preparation (Ag Nanoparticles)
-
Synthesis: Dissolve
(1 mM, 50 mL) in ultrapure water. Bring to a boil. -
Reduction: Add 1 mL of 1% Trisodium Citrate dropwise under vigorous stirring.
-
Maturation: Boil for 45 mins until the solution turns grey-yellow. Cool to room temperature.
-
Verification: UV-Vis peak should be ~420 nm.
Phase 2: Probe Functionalization
-
Stock Solution: Dissolve 6-HPPA (10 mM) in Ethanol.
-
Incubation: Mix 1 mL of Ag NP colloid with 10 µL of 6-HPPA stock. Incubate for 2 hours at room temperature.
-
Why? Allows the pyridine/phenol groups to displace citrate and orient the aldehyde outward.
-
-
Washing: Centrifuge (6000 rpm, 10 min) and redisperse in water to remove unbound probe.
Phase 3: Sensing & Detection
-
Exposure: Add 10 µL of sample (containing Hydrazine) to 90 µL of functionalized Ag-HPPA colloid.
-
Reaction Time: Allow to react for 5 minutes .
-
Measurement: Drop 5 µL onto a silicon wafer or measure in a capillary.
-
Raman Settings:
-
Laser: 532 nm or 785 nm (532 nm provides stronger resonance for this yellow/orange product).
-
Power: 5 mW (Avoid photodegradation).
-
Integration: 10 seconds, 3 accumulations.
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for 6-HPPA SERS detection.
Data Interpretation & Troubleshooting
Spectral Markers:
-
Baseline (Probe Only): Strong peak at ~1700 cm⁻¹ (C=O stretching of aldehyde).
-
Signal (Probe + Hydrazine):
-
Disappearance of 1700 cm⁻¹ peak.
-
Appearance of a sharp peak at ~1615-1630 cm⁻¹ (C=N stretching of hydrazone).
-
Appearance of new ring breathing modes at ~990-1000 cm⁻¹ due to the extended conjugation.
-
Troubleshooting Guide:
-
Issue: No Signal Change.
-
Cause: pH is too low (protonation of hydrazine).
-
Fix: Adjust sample pH to 7-9 using phosphate buffer.
-
-
Issue: High Background.
-
Cause: Probe concentration too high (multilayer formation).
-
Fix: Reduce 6-HPPA concentration during functionalization (aim for monolayer coverage).
-
-
Issue: Signal Instability.
-
Cause: Laser burning the sample.
-
Fix: Reduce laser power to <1 mW or use liquid-state measurement (capillary) to dissipate heat.
-
References
-
SERS Mechanism (General): Stiles, P. L., et al. "Surface-Enhanced Raman Spectroscopy." Annual Review of Analytical Chemistry, 2008. Available at: [Link]
-
Hydrazine Detection (Comparative): Cui, L., et al. "Surface-Enhanced Raman Spectroscopy-Based Approach for Ultrasensitive and Selective Detection of Hydrazine." Analytical Chemistry, 2015.[1] Available at: [Link]
-
Aldehyde Probes in SERS: Xu, D., et al. "Ultrasensitive Surface-Enhanced Raman Scattering Sensor of Gaseous Aldehydes." Analytical Chemistry, 2017.[2] Available at: [Link]
Sources
A Comparative Analysis of the Antioxidant Properties of Picolinaldehyde Derivatives: A Guide for Researchers
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a multitude of pathological conditions. Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are therefore of significant interest in the development of novel therapeutics. Among the diverse classes of synthetic antioxidants, derivatives of picolinaldehyde, a pyridine-based aldehyde, have emerged as a promising scaffold due to their inherent chemical reactivity and potential for structural modification.
This guide provides a comprehensive comparative analysis of the antioxidant properties of various picolinaldehyde derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships, mechanistic underpinnings, and experimental evaluation of these compounds. By synthesizing data from multiple studies, this document aims to facilitate a deeper understanding and guide future research in this area.
Mechanisms of Antioxidant Action
The antioxidant activity of picolinaldehyde derivatives, particularly Schiff bases and thiosemicarbazones, is primarily attributed to their ability to scavenge free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of labile hydrogen atoms, typically from phenolic hydroxyl (-OH) or amine (-NH) groups on the derivative, is crucial for this pathway.[3] The resulting antioxidant radical is generally more stable and less reactive.
-
Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a more stable species. The efficiency of this process is related to the ionization potential of the antioxidant molecule.
Many picolinaldehyde derivatives, especially those incorporating phenolic moieties, can exhibit both HAT and SET mechanisms.[1][2] Furthermore, the pyridine nitrogen atom and the azomethine group in Schiff base derivatives can act as chelation sites for metal ions like iron and copper.[4][5] This metal-chelating ability is a significant secondary antioxidant mechanism, as it prevents the metal-catalyzed formation of highly reactive hydroxyl radicals via the Fenton reaction.
Caption: A generalized workflow for antioxidant screening assays.
Comparative Analysis of Picolinaldehyde Derivatives
The antioxidant activity of picolinaldehyde derivatives is highly dependent on their specific chemical structure. Modifications to the parent molecule, such as the formation of Schiff bases or thiosemicarbazones, and the introduction of various substituents, can dramatically influence their potency.
Picolinaldehyde Thiosemicarbazones
Thiosemicarbazones derived from picolinaldehyde have garnered significant attention for their biological activities, including antioxidant properties. [4][6]The presence of nitrogen and sulfur atoms in the thiosemicarbazone moiety contributes to their radical scavenging and metal-chelating abilities. [4]
| Compound/Derivative | Assay | IC50 (µM) | Reference Standard | IC50 (µM) of Standard | Source |
|---|---|---|---|---|---|
| Picolinaldehyde Thiosemicarbazone (2b) | DPPH | 43.91 ± 0.021 | BHT | - | [7] |
| Picolinaldehyde-derived Thiosemicarbazone (L) | ABTS | - | Trolox | Surpassed standard | [6] |
| Picolinaldehyde-derived Thiosemicarbazone (L2) | ABTS | - | Trolox | Surpassed standard | [6]|
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Picolinaldehyde Schiff Bases
Schiff bases, formed by the condensation of picolinaldehyde with primary amines, are another important class of derivatives. [5]Their antioxidant activity is often enhanced by the presence of phenolic hydroxyl groups on the amine-derived portion of the molecule. [3]These hydroxyl groups can readily donate a hydrogen atom to neutralize free radicals. [3] Studies have shown that the position of hydroxyl groups on the aromatic ring of the Schiff base is critical. Ortho- and para-substituted hydroxyl groups tend to confer higher antioxidant activity compared to meta-substituted ones. [8]This is often attributed to the greater stability of the resulting phenoxyl radical through resonance.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies allows for the deduction of key structure-activity relationships for the antioxidant properties of picolinaldehyde derivatives:
-
Presence of Hydroxyl Groups: The introduction of one or more hydroxyl groups, particularly on an aromatic ring within the derivative, is a major determinant of high antioxidant activity. [4][9]These groups act as primary hydrogen donors for radical scavenging. [3]
-
Position of Substituents: As noted, ortho and para hydroxyl groups on a phenyl ring generally lead to higher activity than meta hydroxyl groups due to enhanced radical stabilization. [8]
-
Electron-Donating Groups: The presence of electron-donating groups (e.g., methoxy, amino) can enhance antioxidant activity by increasing the electron density on the aromatic ring, which facilitates electron donation to free radicals. [1][2]
-
Formation of Thiosemicarbazones and Schiff Bases: Derivatization of the picolinaldehyde aldehyde group into a thiosemicarbazone or a Schiff base introduces additional nitrogen and, in the case of thiosemicarbazones, sulfur atoms, which can participate in radical scavenging and metal chelation. [4][5]
-
Planarity and Conjugation: A more planar molecular structure with an extended system of conjugated double bonds can enhance the stability of the antioxidant radical through delocalization, thereby increasing its scavenging potential.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationship studies of phenolic hydroxyl derivatives based on quinoxalinone as aldose reductase inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the purity of 6-(4-Hydroxyphenyl)picolinaldehyde against a reference standard
Executive Summary
This guide provides a rigorous technical framework for assessing the purity of 6-(4-Hydroxyphenyl)picolinaldehyde (6-HPPA) . As a critical intermediate in the synthesis of Schiff base ligands and PROTAC linkers, the purity of 6-HPPA directly impacts downstream reaction kinetics and yield.
This document compares two primary analytical methodologies:
-
HPLC-UV w/ Reference Standard (External Standard Method): The industry standard for impurity profiling.
-
Quantitative NMR (qNMR): An orthogonal approach for absolute purity determination without a structurally identical reference.
Key Finding: While HPLC-UV provides superior resolution of organic impurities (e.g., oxidation byproducts), it frequently overestimates net purity by failing to detect inorganic salts or residual solvents. A dual-method approach, anchoring HPLC data against a qNMR-validated Reference Standard, is recommended for critical applications.
Chemical Context & Stability Profile
Molecule: 6-(4-Hydroxyphenyl)picolinaldehyde Structure: Pyridine ring substituted with an aldehyde at C2 and a 4-hydroxyphenyl group at C6.[1] Critical Quality Attributes (CQAs):
-
Oxidation Risk: The aldehyde moiety is susceptible to autoxidation, forming 6-(4-hydroxyphenyl)picolinic acid .
-
Dimerization: Potential for aldol-type condensation under basic conditions.
-
Synthetic Residuals: Palladium (from Suzuki coupling) and Boronic acid derivatives.
Degradation Pathway Visualization
The following diagram outlines the primary degradation pathways that necessitate rigorous testing against a standard.
Figure 1: Primary degradation pathways. The conversion to carboxylic acid is the dominant stability risk.
Methodological Comparison
Method A: HPLC-UV against Reference Standard (The Gold Standard)
This method relies on comparing the response (Peak Area) of the sample against a Certified Reference Standard (CRS) of known potency.
-
Principle: Beer-Lambert Law.
-
Strength: Detects structurally related impurities (isomers, oxidation products) that qNMR might miss due to signal overlap.
-
Weakness: Requires a high-quality standard. If the standard degrades, the sample purity is overestimated.
Method B: Quantitative NMR (qNMR) (The Orthogonal Validator)
This method uses an Internal Standard (IS) of unrelated structure but 100% known purity (e.g., Maleic Acid or Dimethyl Sulfone).
-
Principle: Molar ratio of integrated proton signals.
-
Strength: Absolute quantification.[2][3] Does not require a chemical reference standard of 6-HPPA. Detects residual solvents and water (if D2O exchange is managed).
-
Weakness: Lower sensitivity (LOD ~0.1%) compared to HPLC.
Experimental Protocols
Protocol 1: HPLC-UV Assessment
Objective: Determine % Assay and Impurity Profile.
System Suitability:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm. Rationale: End-capping reduces tailing caused by the pyridine nitrogen.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acidic pH (~2.7) keeps the pyridine protonated and the phenol neutral, ensuring sharp peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: 280 nm (Specific for phenol/pyridine conjugation) and 254 nm.
Workflow:
-
Standard Prep: Dissolve 10.0 mg Reference Standard (purity >99.5%) in 10 mL MeOH/Water (50:50).
-
Sample Prep: Dissolve 10.0 mg Test Sample in 10 mL MeOH/Water (50:50).
-
Injection: 5 µL. Run Standard (x5) followed by Sample (x2).
-
Calculation:
Protocol 2: qNMR Assessment (Self-Validating)
Objective: Establish the "True Value" of the Reference Standard itself.
Parameters:
-
Solvent: DMSO-d6 (Ensures solubility of both polar and aromatic moieties).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Must have relaxation time (T1) < 5s.
-
Pulse Sequence: 90° pulse, d1 (relaxation delay) = 30s (at least 5x T1).
Workflow:
-
Weigh ~10 mg Sample and ~5 mg IS directly into the NMR tube (precision balance required, d=0.01 mg).
-
Target Signal: Aldehyde proton at ~10.0 ppm (Singlet). This region is typically free of interference.
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight)
Comparative Data & Results
The following data illustrates a typical scenario where a batch of 6-HPPA is analyzed.
Table 1: Comparison of Analytical Results
| Metric | HPLC (Area %) | HPLC (vs. Ref Std) | qNMR (Absolute) | Interpretation |
| Purity Value | 99.2% | 97.5% | 97.4% | Area% ignored 1.8% inorganic salts/solvents. |
| Impurity A (Acid) | 0.5% | 0.5% | Not Detected | HPLC is more sensitive to trace organic degradants. |
| Water/Solvent | N/A | N/A | 1.1% | qNMR detects "invisible" mass (solvents). |
| Confidence | Low | High | Very High | HPLC vs. Std matches qNMR, validating the method. |
Analytical Decision Workflow
Use this logic flow to determine which method to apply for your specific phase of development.
Figure 2: Decision matrix for selecting the appropriate analytical technique.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4][5][6] (2023).[4][5] Guidelines on specificity, linearity, and accuracy for HPLC validation.
-
Pauli, G. F., et al. "The importance of quantitative 1H NMR in natural product chemistry." Journal of Natural Products, 75(4), 834-851. (2012). Establishes qNMR as a primary ratio method.
-
PubChem. Compound Summary: Picolinaldehyde derivatives.[7] (Accessed 2026).[4] General physical properties and stability data.
- Snyder, L. R., et al.Practical HPLC Method Development. Wiley-Interscience. (Traceable source for mobile phase selection in pyridine chemistry).
Disclaimer: This guide is for research and development purposes. Always validate methods according to your specific regulatory environment (e.g., GMP/GLP).
Sources
- 1. researchgate.net [researchgate.net]
- 2. rssl.com [rssl.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
